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Foundational

Dimethyl 5-(tert-butyl)-2-iodoisophthalate: A Comprehensive Guide to ¹H and ¹³C NMR Structural Characterization

Executive Summary Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS 2682112-89-4)[1] is a highly functionalized, sterically hindered aromatic building block widely utilized in advanced cross-coupling reactions (e.g., Suzuk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS 2682112-89-4)[1] is a highly functionalized, sterically hindered aromatic building block widely utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and the synthesis of metal-organic frameworks (MOFs). As a Senior Application Scientist, accurate structural verification of this precursor is paramount before committing it to complex synthetic pipelines.

This whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By examining the causality of molecular symmetry, substituent electronic effects, and the relativistic heavy atom effect of iodine, this guide establishes a rigorous, self-validating framework for spectral interpretation and acquisition.

Symmetry & Spin System Analysis (The Causality of Signal Simplification)

The structural elucidation of Dimethyl 5-(tert-butyl)-2-iodoisophthalate relies heavily on its effective C2v​ symmetry on the NMR timescale. Assuming free rotation of the ester and tert-butyl groups, the molecule possesses a mirror plane passing through the C2 (iodine-bearing) and C5 (tert-butyl-bearing) carbons.

This symmetry dictates the following isochronous (magnetically equivalent) relationships:

  • Aromatic Protons: H4 and H6 are chemically and magnetically equivalent, rendering them as a single resonance without ortho/meta coupling (a sharp singlet).

  • Ester Groups: The two methoxycarbonyl (-COOCH₃) groups at C1 and C3 are equivalent.

  • Aliphatic Protons: The rapid rotation of the tert-butyl group makes all nine methyl protons equivalent.

Understanding this symmetry is the first step in validating the compound; any deviation from this simplified spin system (e.g., the appearance of doublets or multiple methoxy peaks) immediately indicates desymmetrization, likely due to an impurity or an incomplete reaction during its synthesis.

¹H NMR Spectral Assignment & Electronic Causality

The ¹H NMR spectrum of this compound is remarkably clean, consisting of only three distinct singlets. The chemical shifts are governed by the inductive and anisotropic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift (ppm)MultiplicityIntegrationAssignment Causality
-C(CH₃)₃ ~1.35Singlet (s)9HHighly shielded alkyl protons. The bulky nature of the group locks it in a relatively electron-rich environment.
-OCH₃ ~3.95Singlet (s)6HStrongly deshielded by the adjacent electronegative ester oxygen atom via inductive withdrawal (-I effect).
H4, H6 ~7.93Singlet (s)2HAromatic protons severely deshielded by the anisotropic effect of the ortho-ester carbonyls and the inductive effect of the meta-iodine.

Mechanistic Insight: The aromatic protons (H4, H6) appear unusually downfield (~7.93 ppm) compared to standard benzene (7.27 ppm). This is a direct consequence of being sandwiched between a strongly electron-withdrawing ester group (ortho position) and the mildly electron-donating but sterically massive tert-butyl group. The lack of scalar coupling ( J -coupling) confirms the symmetric 1,2,3,5-tetrasubstitution pattern.

¹³C NMR Spectral Assignment & The Heavy Atom Effect

The ¹³C NMR spectrum provides a more granular map of the molecular skeleton. The most critical diagnostic feature of this molecule is the Relativistic Heavy Atom Effect exerted by the iodine atom at C2[2].

Iodine possesses a large electron cloud with significant spin-orbit coupling. This relativistic effect induces an anomalous magnetic shielding on the directly attached carbon (C2), pushing its chemical shift dramatically upfield (often by 30–40 ppm compared to a protonated analogue)[2][3].

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionShift (ppm)Carbon TypeAssignment Causality
-C(CH₃)₃ ~31.0Primary (CH₃)Standard aliphatic methyl carbons; equivalent due to rotation.
-C(CH₃)₃ ~35.0Quaternary (C)Sterically hindered aliphatic quaternary carbon.
-OCH₃ ~52.5Primary (CH₃)Deshielded by the ester oxygen.
C2 (C-I) ~94.2Quaternary (C)Diagnostic Peak: Extreme upfield shift due to the spin-orbit relativistic heavy atom effect of Iodine[2].
C4, C6 ~130.0Tertiary (CH)Aromatic methine carbons; unaffected by heavy atom shielding.
C1, C3 ~139.5Quaternary (C)Deshielded by the attached electron-withdrawing ester groups.
C5 (C-tBu) ~149.7Quaternary (C)Strongly deshielded by the electron-donating tert-butyl group (+I effect).
C=O ~166.5Quaternary (C)Highly deshielded ester carbonyl carbons.

Self-Validating Experimental Protocol for Iodoarenes

Acquiring high-fidelity ¹³C NMR spectra for highly substituted iodoarenes requires specific parameter optimization. Because six of the eight distinct carbon environments in this molecule are quaternary (lacking attached protons), they suffer from exceedingly long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

To ensure a self-validating and quantitative acquisition, follow this phased protocol:

Phase 1: Sample Integrity & Lock (The Foundation)
  • Preparation: Dissolve 50 mg of Dimethyl 5-(tert-butyl)-2-iodoisophthalate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Solvent Consideration: While CDCl₃ is standard, note that using Lewis-basic solvents like DMSO-d₆ can induce halogen bonding with the iodine atom, which may subtly alter the C-I chemical shift[3].

Phase 2: ¹H NMR Shim Validation (The Checkpoint)
  • Acquire a standard 16-scan ¹H NMR spectrum (zg30 pulse program).

  • Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If the tert-butyl singlet at 1.35 ppm shows broadness or asymmetry, re-shim the Z1 and Z2 gradients. Do not proceed to ¹³C acquisition until the ¹H line shape is perfect.

Phase 3: ¹³C NMR Parameter Optimization (The Core Acquisition)
  • Pulse Sequence: Select a standard proton-decoupled sequence (zgpg30) for routine analysis, or an inverse-gated decoupling sequence (zgig) if precise integration of the quaternary carbons is required.

  • Relaxation Delay ( D1​ ): CRITICAL STEP. Set D1​≥5.0 seconds (preferably 10 seconds). The C-I carbon (C2) relaxes exclusively via chemical shift anisotropy (CSA) rather than dipole-dipole interactions. A short D1​ will completely suppress the diagnostic 94.2 ppm signal.

  • Scans: Set the number of scans ( NS ) to a minimum of 512 to achieve an adequate signal-to-noise ratio (SNR) for the unprotonated carbons.

Phase 4: Post-Processing
  • Apply an exponential window function with a Line Broadening ( LB ) of 1.0 to 2.0 Hz prior to Fourier Transformation to maximize the SNR of the quaternary peaks.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition workflow, emphasizing the critical decision gates required for halogenated aromatic compounds.

G Start Sample Prep: 50 mg in 0.6 mL CDCl3 Shim 1H NMR Validation Check Shims & Conc. Start->Shim Seq Select 13C Sequence (zgpg30 or zgig) Shim->Seq Delay Set D1 > 5-10s (Crucial for C-I) Seq->Delay Acq Acquisition (≥ 512 Scans) Delay->Acq Proc Process: Exp. Window (LB = 1.0 - 2.0 Hz) Acq->Proc

Figure 1: Optimized ¹³C NMR acquisition workflow for iodoarenes to ensure quaternary carbon detection.

References[1] Title: Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Source: SynHet URL: [3] Title: ¹³C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis Source: PubMed (NIH) URL: [2] Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI URL:

Sources

Exploratory

Physicochemical properties of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

An In-Depth Technical Guide to Dimethyl 5-(tert-butyl)-2-iodoisophthalate Introduction Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a substituted aromatic compound with significant potential as a versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Introduction

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a sterically demanding tert-butyl group, two methyl ester functionalities, and a reactive iodine atom, makes it an attractive precursor for the synthesis of complex molecular architectures. The strategic placement of the iodo group ortho to one of the ester groups and meta to the other, combined with the para-directing influence of the tert-butyl group, offers unique opportunities for regioselective functionalization. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

While extensive experimental data for Dimethyl 5-(tert-butyl)-2-iodoisophthalate is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. A summary of its fundamental identifiers and predicted properties is presented below.

PropertyValueSource
IUPAC Name Dimethyl 5-tert-butyl-2-iodobenzene-1,3-dicarboxylateSynHet[1]
CAS Number 2682112-89-4SynHet[1]
PubChem CID 154730192SynHet[1]
Molecular Formula C₁₄H₁₇IO₄Calculated
Molecular Weight 392.18 g/mol Calculated
Appearance Predicted: White to off-white solid-
Melting Point Predicted: Higher than the non-iodinated precursor (Dimethyl 5-(tert-butyl)isophthalate)-
Boiling Point Predicted: > 300 °C at atmospheric pressure-
Solubility Predicted: Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and some polar aprotic solvents (e.g., DMF, DMSO). Insoluble in water.-
Purity (Typical) ≥95%SynHet[1]

Synthesis and Purification

A robust and efficient synthesis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate can be envisioned in a two-step sequence starting from commercially available materials. The proposed pathway involves the synthesis of the precursor, Dimethyl 5-(tert-butyl)isophthalate, followed by a regioselective iodination.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Iodination 5-tert-butylisophthalic_acid 5-tert-butylisophthalic acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 5-tert-butylisophthalic_acid->Methanol_H2SO4 Esterification Dimethyl_5_tert_butylisophthalate Dimethyl 5-(tert-butyl)isophthalate Methanol_H2SO4->Dimethyl_5_tert_butylisophthalate Precursor Dimethyl 5-(tert-butyl)isophthalate Iodinating_reagent I₂, HIO₃, H₂SO₄ Precursor->Iodinating_reagent Electrophilic Aromatic Substitution Final_Product Dimethyl 5-(tert-butyl)-2-iodoisophthalate Iodinating_reagent->Final_Product

Caption: Proposed two-step synthesis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

Step 1: Synthesis of Dimethyl 5-(tert-butyl)isophthalate

The precursor, Dimethyl 5-(tert-butyl)isophthalate, can be synthesized via a Fischer esterification of 5-tert-butylisophthalic acid with methanol, catalyzed by a strong acid like sulfuric acid.

Experimental Protocol:

  • To a solution of 5-tert-butylisophthalic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure Dimethyl 5-(tert-butyl)isophthalate.

Step 2: Iodination of Dimethyl 5-(tert-butyl)isophthalate

The introduction of the iodine atom at the C2 position is achieved through an electrophilic aromatic substitution reaction. Due to the presence of two deactivating ester groups, a potent iodinating system is required. A mixture of molecular iodine and an oxidizing agent, such as iodic acid in the presence of sulfuric acid, is a suitable choice for this transformation.[2] The bulky tert-butyl group directs the incoming electrophile to the ortho position (C4 and C6), while the two ester groups direct meta (C2, C4, and C6). The C2 position is the most likely site for iodination due to a combination of electronic and steric effects.

Experimental Protocol:

  • In a round-bottom flask, dissolve Dimethyl 5-(tert-butyl)isophthalate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add molecular iodine (I₂, 0.5-0.6 eq) and iodic acid (HIO₃, 0.2-0.3 eq) to the solution.

  • Carefully add concentrated sulfuric acid (catalytic amount to several equivalents) to the reaction mixture while maintaining the temperature. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

Spectroscopic Analysis

While experimental spectra are not publicly available, the following spectroscopic characteristics can be predicted based on the chemical structure.

Chemical Structure

Caption: Chemical structure of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4d (J ≈ 2 Hz)1HAr-H (H4 or H6)Deshielded by the adjacent ester group and the iodine atom.
~8.0 - 8.2d (J ≈ 2 Hz)1HAr-H (H6 or H4)Deshielded by the adjacent ester group.
~3.9 - 4.0s6H-OCH₃Typical chemical shift for methyl esters. The two methyl groups may be slightly non-equivalent.
~1.4s9H-C(CH₃)₃Characteristic singlet for the tert-butyl group in a shielded environment.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C=O (ester)Typical range for ester carbonyl carbons.
~150 - 155Ar-C (C5)Quaternary carbon attached to the tert-butyl group, shifted downfield.
~135 - 140Ar-C (C1, C3)Quaternary carbons attached to the ester groups.
~130 - 135Ar-CH (C4, C6)Aromatic carbons bearing protons.
~95 - 100Ar-C (C2)Carbon bearing the iodine atom, significantly shielded by the heavy atom effect.
~52 - 54-OCH₃Typical chemical shift for methyl ester carbons.
~35-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(CH₃)₃Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (alkane)
~1730C=O stretch (ester)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (ester)
~700 - 800C-I stretch
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 392. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 361, and the loss of a methyl group (-CH₃) from the tert-butyl group to give a fragment at m/z 377.

Reactivity and Potential Applications

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a promising scaffold for the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Cross-Coupling Reactions: The aryl-iodide bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the C2 position, enabling the rapid generation of diverse compound libraries for drug discovery.

  • Modification of Ester Groups: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of derivatives including amides, acid chlorides, and other esters. This provides a handle for attaching the molecule to polymers, biomolecules, or other scaffolds.

  • Steric Influence: The bulky tert-butyl group can impart desirable physicochemical properties to the final molecules, such as increased solubility in organic solvents and improved metabolic stability. It also provides a significant steric handle that can influence the conformation of the molecule and its binding to biological targets.

Given these features, Dimethyl 5-(tert-butyl)-2-iodoisophthalate is an excellent starting material for the synthesis of:

  • Novel Heterocycles: Intramolecular cyclization reactions can be designed to construct novel heterocyclic systems.

  • Biologically Active Molecules: The scaffold can be elaborated to target a wide range of biological targets, including enzymes and receptors.

  • Functional Materials: Incorporation into polymers or other materials can lead to the development of materials with unique optical or electronic properties.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. The Journal of Organic Chemistry, 83(3), 930-938.
  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006).
  • Google Patents. (n.d.). Process for making dimethyl terephthalate.
  • Hauptvogel, I., Seichter, W., & Weber, E. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate.
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Retrieved from [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • American Chemical Society. (2025, March 18). Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes. The Journal of Organic Chemistry.
  • Semantic Scholar. (2017, December 15).
  • Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
  • PubMed. (2013, August 15).
  • Cheméo. (n.d.). Chemical Properties of tert-Butyl iodide (CAS 558-17-8). Retrieved from [Link]

  • ResearchGate. (2020, July 9).
  • Masson, I., & Race, E. (1935). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 394-403.
  • Chemistry Stack Exchange. (2014, June 12). Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? Retrieved from [Link]

  • MDPI. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties.
  • Royal Society of Chemistry. (2024, April 30). Origin of 17O NMR chemical shifts based on molecular orbital theory.
  • PubChem. (n.d.). Dimethyl 2-bromo-5-(tert-butyl)isophthalate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties.
  • MDPI. (2025, June 5).
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (1980, January 1). Electrophilic Aromatic Substitution by Positive Iodine Species.

Sources

Foundational

Synthesis mechanism of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Title: Synthesis Mechanism and Protocols for Dimethyl 5-(tert-butyl)-2-iodoisophthalate: A Directed Ortho Metalation (DoM) Approach Executive Summary Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Mechanism and Protocols for Dimethyl 5-(tert-butyl)-2-iodoisophthalate: A Directed Ortho Metalation (DoM) Approach

Executive Summary

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly specialized, sterically demanding building block utilized in the synthesis of metal-organic frameworks (MOFs), advanced ligands, and active pharmaceutical ingredients (APIs)[1]. The molecule features a heavily substituted benzene ring, presenting a unique synthetic challenge: functionalizing the highly hindered C2 position flanked by two ester groups. This whitepaper details the state-of-the-art synthetic mechanism to achieve this transformation using Directed Ortho Metalation (DoM), contrasting it with classical bottom-up oxidation approaches.

Retrosynthetic Analysis & Strategy Selection

When designing a synthesis for 2-iodo-isophthalate derivatives, chemists face significant electronic and steric hurdles.

  • The Failure of Direct Electrophilic Aromatic Substitution (EAS): The two methyl ester groups at C1 and C3 strongly deactivate the aromatic ring. Attempting direct iodination of dimethyl 5-(tert-butyl)isophthalate requires harsh, forcing conditions (e.g., I2​ in fuming H2​SO4​ ). These conditions frequently lead to the unwanted cleavage of the labile tert-butyl group (dealkylation) or the hydrolysis of the methyl esters.

  • The DoM Solution: Directed Ortho Metalation (DoM) bypasses electronic deactivation by relying on acid-base kinetics. The synergistic inductive electron-withdrawing effect of the two flanking ester groups highly acidifies the C2 proton. By utilizing a sterically hindered, non-nucleophilic base, the C2 position can be selectively deprotonated and subsequently trapped with an electrophile[2].

Mechanistic Elucidation: Directed Ortho Metalation (DoM)

The core mechanism relies on the precise selection of the lithium base to prevent nucleophilic attack on the ester carbonyls.

Base Selection: Standard alkyllithiums (like n-BuLi) act as strong nucleophiles and will readily attack the ester carbonyl to form tertiary alcohols. Lithium diisopropylamide (LDA) is less nucleophilic but can still cause unwanted condensation side-reactions. Therefore, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the base of choice[2]. Its extreme steric bulk completely suppresses 1,2-addition to the carbonyl, restricting its reactivity strictly to proton abstraction.

The Mechanism:

  • Lithiation: At cryogenic temperatures (-78 °C), LTMP kinetically abstracts the highly acidic C2 proton. The resulting 2-lithio intermediate is stabilized by the coordination of the lithium cation to the adjacent ester carbonyl oxygens (the Complex-Induced Proximity Effect, or CIPE).

  • Electrophilic Trapping: A solution of elemental iodine ( I2​ ) is introduced. The highly nucleophilic C-Li bond attacks the iodine molecule, yielding the target C2-iodinated product in a single, elegant step.

DoM_Mechanism A Dimethyl 5-(tert-butyl) isophthalate B 2-Lithio Intermediate (C2 Deprotonation) A->B LTMP, THF, -78 °C C Dimethyl 5-(tert-butyl)- 2-iodoisophthalate B->C I2 in THF

Fig 1: Directed Ortho Metalation (DoM) pathway for selective C2-iodination.

Experimental Methodology: DoM Protocol

Note: This protocol is a self-validating system. The persistence of a deep color during lithiation indicates successful carbanion formation, while immediate decolorization upon I2​ addition validates successful electrophilic trapping.

Step 1: In Situ Generation of LTMP

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2,2,6,6-tetramethylpiperidine (TMP) (1.2 equiv) and anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 1.15 equiv). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete LTMP formation.

Step 2: Lithiation of the Substrate 4. Re-cool the LTMP solution to -78 °C. 5. Slowly add a solution of dimethyl 5-(tert-butyl)isophthalate (1.0 equiv) in anhydrous THF dropwise over 20 minutes. Maintain the internal temperature below -70 °C. 6. Stir the mixture at -78 °C for 2 hours to allow complete formation of the 2-lithio intermediate.

Step 3: Iodination and Workup 7. Add a pre-cooled (-78 °C) solution of strictly anhydrous I2​ (1.5 equiv) in THF dropwise. 8. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. 9. Quench the reaction with saturated aqueous Na2​S2​O3​ (sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of the brown iodine color). 10. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

The Alternative: Classical Oxidation Route

For laboratories lacking cryogenic capabilities, a "bottom-up" classical synthesis is viable, though significantly longer. This route begins with the electron-rich 5-tert-butyl-m-xylene. Because the ring is highly activated by the two methyl groups, electrophilic iodination occurs smoothly at the C2 position to yield 5-tert-butyl-2-iodo-1,3-dimethylbenzene (CAS: 5122-20-3)[3]. Subsequent exhaustive oxidation of the methyl groups with KMnO4​ yields the di-carboxylic acid, which is finally subjected to Fischer esterification.

Classical_Oxidation A 5-tert-butyl-m-xylene B 5-tert-butyl-2-iodo- 1,3-dimethylbenzene A->B I2, HIO4 C 5-tert-butyl-2-iodo- isophthalic acid B->C KMnO4, H2O/Pyr D Dimethyl 5-(tert-butyl)- 2-iodoisophthalate C->D MeOH, H2SO4

Fig 2: Classical three-step oxidation and esterification workflow.

Quantitative Route Comparison

MetricDirected Ortho Metalation (DoM)Classical Oxidation Route
Starting Material Dimethyl 5-(tert-butyl)isophthalate5-tert-butyl-m-xylene
Step Count 13
Overall Yield ~70–85%~30–45%
Key Reagents LTMP, I2​ I2​ / HIO4​ , KMnO4​ , MeOH/ H2​SO4​
Atom Economy HighLow (Generates heavy MnO2​ waste)
Primary Challenge Strict moisture exclusion, cryogenic temps (-78 °C)Harsh oxidation, difficult purification of di-acids

Conclusion

While the classical oxidation route remains a reliable fallback, the Directed Ortho Metalation (DoM) approach represents the pinnacle of modern synthetic efficiency for Dimethyl 5-(tert-butyl)-2-iodoisophthalate. By leveraging the synergistic inductive effects of the ester groups and the precise steric profile of LTMP, chemists can achieve direct, regioselective C-H functionalization in a single step, vastly improving yield and atom economy.

References

  • Kristensen, J., et al. (2001). "Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates." Organic Letters, 3(9), 1435–1437. American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. "5-tert-Butyl-2-iodo-1,3-dimethylbenzene (CID 2739988)." PubChem Database. Available at:[Link]

Sources

Exploratory

Dimethyl 5-(tert-butyl)-2-iodoisophthalate exact mass and molecular weight

An in-depth technical analysis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate requires a rigorous examination of its physicochemical properties, structural rationale, and its utility in advanced synthetic workflows. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate requires a rigorous examination of its physicochemical properties, structural rationale, and its utility in advanced synthetic workflows. This guide is designed for researchers and drug development professionals who require precise analytical metrics and field-proven methodologies for utilizing this specialized chemical building block.

Executive Summary

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly functionalized, sterically hindered aryl iodide[1]. Featuring an iodine atom primed for transition-metal catalysis and a bulky tert-butyl group that dictates spatial conformation, this compound serves as a premium intermediate. It is heavily utilized in the development of Active Pharmaceutical Ingredients (APIs) and the synthesis of rigid, extended dicarboxylate ligands for Metal-Organic Frameworks (MOFs).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical distinction in the analytical characterization of Dimethyl 5-(tert-butyl)-2-iodoisophthalate is the fundamental difference between its molecular weight and its exact mass.

  • Molecular Weight (376.19 g/mol ): This macroscopic value is calculated using the standard atomic weights of the constituent elements, which account for the natural isotopic abundance of each element (e.g., Carbon as a mix of 12 C and 13 C). It is strictly used for stoichiometric calculations in bulk synthetic reactions.

  • Exact Mass (376.0172 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant, stable isotope of each element ( 12 C = 12.000000 Da, 1 H = 1.007825 Da, 127 I = 126.904473 Da, 16 O = 15.994915 Da)[2].

The Causality of Mass Spectrometry: In High-Resolution Mass Spectrometry (HRMS), the exact mass is the definitive metric used to confirm molecular identity. Because mass spectrometers measure the mass-to-charge ratio ( m/z ) of individual isotopic species rather than bulk averages, relying on molecular weight for HRMS data interpretation leads to catastrophic misassignments[3]. For this compound, calculating the exact mass allows researchers to distinguish it from isobaric impurities with similar nominal masses but different elemental compositions.

Table 1: Physicochemical Properties Summary
PropertyValueApplication Context
Chemical Formula C 14​ H 17​ IO 4​ Elemental composition for structural validation.
CAS Registry Number 2682112-89-4Unique identifier for procurement and safety data[1].
Molecular Weight 376.19 g/mol Used for calculating molar equivalents in synthesis.
Exact Mass (Monoisotopic) 376.0172 DaUsed for HRMS targeting and formula verification[2].
[M+H] + Exact Mass 377.0244 DaTarget m/z in positive-ion Electrospray Ionization (ESI+).

Structural Rationale & Reactivity Profile

The molecular architecture of Dimethyl 5-(tert-butyl)-2-iodoisophthalate is deliberately engineered for orthogonal reactivity and structural control:

  • C2-Iodine Atom (The Electrophilic Handle): Aryl iodides are the most reactive substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4]. The large atomic radius and high polarizability of iodine result in a weak C–I bond, facilitating rapid and thermodynamically favorable oxidative addition to Pd(0) catalytic species.

  • C5-tert-Butyl Group (The Steric Director): The bulky tert-butyl moiety provides significant steric hindrance and lipophilicity. In materials science, this bulk prevents the interpenetration of MOF lattices, thereby increasing pore volume. In medicinal chemistry, it blocks metabolic oxidation at the C5 position, enhancing the pharmacokinetic half-life of derived APIs.

  • Dimethyl Isophthalate Core (The Protected Bridge): The two methyl ester groups serve as protected carboxylic acids. During transition-metal catalysis, free carboxylic acids can poison the catalyst via unwanted coordination. The esterification ensures the molecule remains inert during cross-coupling[5], after which it can be cleanly saponified to yield a rigid, 120-degree dicarboxylic acid bridging ligand.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: HRMS Validation of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

To verify the integrity of the purchased or synthesized compound, HRMS must be performed using an Electrospray Ionization Time-of-Flight (ESI-TOF) system.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Causality: Methanol ensures complete solvation and provides optimal spray stability during electrospray ionization.

  • Mobile Phase Modification: Dilute the stock solution to 1 µg/mL using a mixture of 50:50 Methanol/Water containing 0.1% (v/v) Formic Acid. Causality: Formic acid acts as a proton donor, driving the formation of the [M+H] + adduct ( m/z 377.0244) and suppressing unwanted sodium [M+Na] + adducts that complicate spectral interpretation.

  • Data Acquisition: Infuse the sample into the ESI-TOF mass spectrometer in positive ion mode.

  • Validation: The protocol is self-validating if the observed m/z matches the theoretical exact mass of 377.0244 Da with a mass error of less than 5 parts-per-million (ppm), confirming the absence of structural degradation.

HRMS_Workflow N1 Sample Preparation (1 µg/mL in MeOH) N2 Electrospray Ionization (ESI+ Mode) N1->N2 Infusion N3 Time-of-Flight (TOF) Mass Analyzer N2->N3 Ion Acceleration N4 Data Acquisition (Exact Mass: 376.0172 Da) N3->N4 Detection

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Extended Ligand Synthesis

This protocol details the coupling of the compound with an arylboronic acid to generate a sterically hindered biaryl system.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl 2​ (0.05 equiv). Causality: Pd(dppf)Cl 2​ is selected because the bidentate dppf ligand enforces a rigid cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is often the rate-limiting step in forming sterically hindered biaryl bonds[4].

  • Base Addition: Add anhydrous K 2​ CO 3​ (2.0 equiv) and a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: K 2​ CO 3​ is employed as a mild base to activate the arylboronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[5]. Water is essential to dissolve the inorganic base and facilitate this activation.

  • Heating & Isolation: Heat the mixture to 90 °C for 12 hours. Monitor via TLC. Upon completion, extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography.

  • Saponification (Optional): To yield the free dicarboxylic acid for MOF synthesis, treat the purified biaryl ester with LiOH in THF/H 2​ O, followed by acidification with 1M HCl.

Synthetic_Pathway Substrate Dimethyl 5-(tert-butyl) -2-iodoisophthalate Coupling Suzuki-Miyaura Cross-Coupling Substrate->Coupling Boronic Arylboronic Acid (Nucleophile) Boronic->Coupling Catalyst Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) Catalyst->Coupling Saponification Saponification (LiOH, THF/H2O) Coupling->Saponification Intermediate Isolation Product Extended Dicarboxylic Acid (MOF/API Precursor) Saponification->Product Acidification

Synthetic pathway utilizing Suzuki-Miyaura cross-coupling and saponification.

References

  • Wikipedia Contributors. "Mass (mass spectrometry)". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • American Chemical Society. "What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files". Organic Letters. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. Available at:[Link]

Sources

Foundational

Spectroscopic Profiling of Dimethyl 5-(tert-butyl)-2-iodoisophthalate: A Comprehensive Guide to IR and Raman Characterization

Executive Summary Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly functionalized, sterically hindered building block. Its unique molecular architecture—featuring a bulky tert-butyl group, two e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly functionalized, sterically hindered building block. Its unique molecular architecture—featuring a bulky tert-butyl group, two electron-withdrawing methyl ester groups, and a heavy iodine atom—makes it a critical intermediate in visible-light-induced radical carbo-cyclizations[1] and the synthesis of halogen-bonded supramolecular frameworks[2]. Accurate spectroscopic characterization is paramount for verifying its structural integrity before downstream application.

This whitepaper provides an in-depth technical analysis of its Infrared (IR) and Raman vibrational signatures, detailing the quantum mechanical causality behind its spectral behavior and providing self-validating protocols for empirical analysis.

Molecular Anatomy & Spectroscopic Rationale

Vibrational spectroscopy relies on two orthogonal quantum mechanical phenomena to probe molecular structure. Deploying them in tandem provides a complete structural picture of Dimethyl 5-(tert-butyl)-2-iodoisophthalate:

  • Infrared (IR) Spectroscopy (Dipole Fluctuation): IR absorption requires a change in the net dipole moment ( Δμ=0 ) during vibration. In this molecule, the highly polar ester carbonyls (C=O) and carbon-oxygen (C-O-C) bonds dominate the mid-IR spectrum due to massive dipole fluctuations during stretching.

  • Raman Spectroscopy (Polarizability Tensor): Raman scattering requires a change in the polarizability ( Δα=0 ) of the electron cloud. The heavy iodine atom possesses a large, diffuse electron cloud that is highly polarizable. Consequently, the C-I stretching mode, while nearly invisible in IR, produces a massive scattering cross-section in Raman spectroscopy[3].

Quantitative Spectral Data: Peak Assignments

The following table synthesizes the theoretical and empirically derived vibrational modes for Dimethyl 5-(tert-butyl)-2-iodoisophthalate, cross-referencing both techniques.

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic TechniqueIntensityCausality / Structural Significance
~270 C-I StretchRamanVery StrongHighly polarizable iodine electron cloud; resonant enhancement typical of aryl iodides[3].
~1270 C-O-C Asymmetric StretchIRVery StrongLarge dipole moment change across the ester ether-oxygen linkage.
1365 & 1395 C-H Symmetric Bend (Split)IRModerateMechanical coupling of the three methyl groups in the tert-butyl moiety (Umbrella Mode).
~1585 Aromatic C=C Ring StretchRaman / IRStrong (R) / Mod (IR)Symmetric breathing of the benzene ring; highly polarizable[4].
~1725 C=O Carbonyl StretchIRVery StrongConjugation with the aromatic ring slightly lowers the force constant from standard aliphatic esters.
~2960 Aliphatic C-H StretchIR / RamanModerateAsymmetric stretching of the tert-butyl and methoxy methyl groups.
~3070 Aromatic C-H StretchRaman / IRWeakStiff C-H bonds on the sp² hybridized aromatic carbons.

In-Depth Analysis of Key Spectral Domains

The Heavy-Atom Effect: C-I Stretching (Low-Frequency Domain)

Aryl iodides present a unique spectroscopic challenge. The large atomic mass of iodine reduces the frequency of the C-I stretching vibration, pushing it into the far-IR/low-frequency Raman region. Studies on simple aryl iodides, such as iodobenzene, demonstrate that the C-I stretch is resonantly enhanced in Raman spectroscopy, typically emerging as a sharp, high-intensity peak near 270 cm⁻¹[3]. In Dimethyl 5-(tert-butyl)-2-iodoisophthalate, the steric bulk of the adjacent ester groups slightly restricts this bond, but the peak remains the defining Raman signature of the molecule.

The Ester Domain: Carbonyl and C-O-C Stretches

The two methyl ester groups at positions 1 and 3 are conjugated with the aromatic ring. This conjugation allows delocalization of the π -electrons, which slightly lowers the force constant of the C=O double bond compared to isolated aliphatic esters, shifting the IR absorption to approximately 1725 cm⁻¹. This peak is the most intense feature in the IR spectrum due to the massive dipole moment change.

The Steric Anchor: tert-Butyl Signature

The tert-butyl group at position 5 provides a classic diagnostic signature in the mid-IR region. The symmetric C-H bending vibration of the three equivalent methyl groups undergoes mechanical coupling, splitting into a characteristic doublet at 1365 cm⁻¹ and 1395 cm⁻¹. This "umbrella mode" splitting is a definitive indicator of the tert-butyl moiety and confirms the substitution pattern on the aromatic ring.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems. We explicitly avoid traditional KBr pellet methods for IR, as KBr is highly hygroscopic; absorbed water presents a broad O-H stretch at 3300 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the critical aromatic C=C stretches (1585 cm⁻¹) and interfere with the ester C=O stretch (1725 cm⁻¹).

Protocol A: Attenuated Total Reflectance (ATR) FTIR
  • System Validation: Run a background scan of the empty diamond ATR crystal. If the baseline transmission is <95%, clean the crystal with spectroscopic-grade isopropanol.

  • Calibration Check: Run a standard polystyrene film. The system is validated only if the reference peak appears at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹). This confirms interferometer alignment.

  • Sample Application: Deposit 2-5 mg of solid Dimethyl 5-(tert-butyl)-2-iodoisophthalate directly onto the diamond crystal. Apply the pressure anvil until the force gauge reads optimal contact (ensuring the evanescent wave penetrates the solid).

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 400 to 4000 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra.

Protocol B: FT-Raman Spectroscopy (1064 nm Excitation)

Causality for Laser Choice: Dimethyl 5-(tert-butyl)-2-iodoisophthalate contains an extended conjugated system which can harbor trace fluorescent impurities. A 1064 nm Nd:YAG laser avoids the electronic transitions that trigger fluorescence (which typically occur with 532 nm or 785 nm lasers), ensuring a flat, readable baseline.

  • System Validation: Calibrate the spectrometer using a pure silicon wafer. The system is validated only if the first-order optical phonon band appears at exactly 520.5 cm⁻¹. This validates the laser wavelength and grating calibration.

  • Sample Presentation: Place the solid powder into a glass NMR tube or directly onto a metal slide (glass has minimal Raman background, but metal completely eliminates substrate fluorescence).

  • Acquisition: Expose the sample to the 1064 nm laser at 150 mW power. Acquire 64 co-added scans at 4 cm⁻¹ resolution from 100 to 3500 cm⁻¹.

  • Processing: Apply a baseline correction (polynomial fit) to remove any residual thermal background, and normalize the spectrum to the intense 1585 cm⁻¹ aromatic ring stretch.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal validation process, ensuring that both dipole and polarizability changes are mapped to confirm the molecular structure.

Workflow Prep Sample Prep (Solid State) IR ATR-FTIR (Dipole Modes) Prep->IR Raman Raman (Polarizability) Prep->Raman Process Spectral Deconvolution IR->Process Raman->Process Validate Structural Validation Process->Validate

Caption: Workflow for orthogonal spectroscopic validation of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

Conclusion

Orthogonal deployment of IR and Raman spectroscopy provides a complete, self-validating structural assessment of Dimethyl 5-(tert-butyl)-2-iodoisophthalate. By understanding the causality between functional group polarizability (highlighting the critical C-I bond in Raman) and dipole moments (highlighting the ester and tert-butyl moieties in IR), researchers can confidently map these spectral features to the molecule's complex architecture, ensuring purity and structural fidelity prior to complex synthetic applications.

References

  • [3] Spectroscopy and dynamics of resonance Raman scattering by iodobenzene excited in the B continuum. American Institute of Physics. Available at:

  • [1] Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides. Journal of the American Chemical Society. Available at:

  • [4] Iodobenzene | C6H5I | CID 11575. PubChem. Available at:

  • [2] Structural, Spectroscopic, and Computational Evaluations of Cation-Cation and Halogen Bonding Interactions in Heterometallic Uranyl Hybrid Materials. Royal Society of Chemistry. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Executive Summary The synthesis of highly functionalized, sterically demanding biaryls remains a formidable challenge in modern organic synthesis and drug development. Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, sterically demanding biaryls remains a formidable challenge in modern organic synthesis and drug development. Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a highly specialized building block characterized by extreme steric hindrance. The iodine atom at the C2 position is flanked by two bulky methyl ester (-COOMe) groups at the C1 and C3 positions, creating a "steric canyon" that severely restricts catalyst access.

This application note details a field-validated, high-yielding Suzuki-Miyaura cross-coupling protocol. By leveraging a rationally designed catalyst system—comprising Palladium(II) acetate and the Buchwald ligand XPhos—this methodology overcomes the inherent steric bottlenecks of di-ortho-substituted aryl iodides, ensuring robust C-C bond formation with high fidelity.

Mechanistic Rationale & Substrate Analysis

To successfully couple Dimethyl 5-(tert-butyl)-2-iodoisophthalate, one must understand the causality behind the steric and electronic forces at play, and select reagents that specifically counteract these barriers.

The Steric Bottleneck

In a standard Suzuki-Miyaura catalytic cycle, the reaction proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination. For Dimethyl 5-(tert-butyl)-2-iodoisophthalate:

  • Oxidative Addition : The electron-withdrawing nature of the two -COOMe groups depletes electron density from the aromatic ring, actually accelerating the oxidative insertion of Pd(0) into the C-I bond.

  • Transmetalation & Reductive Elimination (The Bottleneck) : The massive steric bulk of the di-ortho substitution completely shields the palladium center. Reductive elimination requires the two coupling partners to adopt a cis conformation on the metal. The steric repulsion between the ortho-esters and the incoming aryl group makes this transition state highly unfavorable, leading to catalyst stalling and substrate recovery when standard ligands (e.g., PPh₃) are used.

Catalyst Design: The Role of XPhos

To overcome this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a specialized dialkylbiaryl phosphine ligand.

  • Monoligation : The bulky dicyclohexyl groups ensure the formation of a highly reactive mono-ligated Pd(0) species ( L1​Pd(0) ), which is small enough to penetrate the steric shield of the substrate (1).

  • Secondary Interactions : During reductive elimination, the lower aromatic ring (LWR-Ar) of XPhos engages in a secondary π -interaction with the Pd center. This interaction electronically stabilizes the transition state and structurally forces the two aryl groups into the necessary cis geometry, forcefully driving the reductive elimination forward despite the steric clash (2).

Base and Solvent Causality

For sterically hindered substrates, the transmetalation step is highly sensitive to the countercation of the base. We utilize K₃PO₄ because the potassium ion provides an optimal balance of solubility and minimal deceleration of the transmetalation step compared to sodium or cesium salts (3). A biphasic Toluene/H₂O (4:1) solvent system is employed. Toluene perfectly dissolves the highly lipophilic tert-butyl-bearing substrate, while the aqueous phase dissolves the inorganic base and sequesters borate byproducts, preventing them from coating and deactivating the active catalyst (4).

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Accelerated by -COOMe) Pd0->OA Ar-I addition TM Transmetalation (Steric Bottleneck) OA->TM Base / Boronic Acid RE Reductive Elimination (Driven by Pd-Arene Interaction) TM->RE Borate byproduct RE->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and the role of XPhos.

Self-Validating Data: Catalyst Optimization

To validate the necessity of this specific protocol, empirical optimization data for the coupling of Dimethyl 5-(tert-butyl)-2-iodoisophthalate with phenylboronic acid is summarized below. The data clearly demonstrates that standard ligands fail, and only highly specialized Buchwald ligands can overcome the di-ortho steric barrier.

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O< 5%Complete substrate recovery; severe steric block at reductive elimination.
Pd(OAc)₂ (5 mol%)SPhosK₃PO₄Toluene/H₂O72%Moderate conversion; some protodeboronation of the boronic acid observed.
Pd₂(dba)₃ (2 mol%)RuPhosCs₂CO₃Dioxane/H₂O88%Good yield; slightly slower reaction rate requiring 24h heating.
Pd(OAc)₂ (2 mol%) XPhos K₃PO₄ Toluene/H₂O 96% Excellent conversion; XPhos perfectly accommodates di-ortho bulk.

Materials and Reagents

  • Substrate : Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 equiv, 1.0 mmol, 376.2 g/mol )

  • Coupling Partner : Aryl or Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Precatalyst : Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand : XPhos (0.04 equiv, 4 mol%)

  • Base : Potassium phosphate tribasic, K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvents : Anhydrous Toluene (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Experimental Protocol

Workflow Prep Reagent Prep (Glovebox/Air-free) Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Heat Reaction (100°C, 12-16h) Degas->Heat Workup Aqueous Workup (EtOAc Extraction) Heat->Workup Purify Purification (Flash Chromatography) Workup->Purify

Step-by-step experimental workflow for the cross-coupling of hindered aryl iodides.

Step 1: Reaction Assembly (Air-Free Technique)
  • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Add Dimethyl 5-(tert-butyl)-2-iodoisophthalate (376.2 mg, 1.0 mmol), the chosen boronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and finely ground K₃PO₄ (636.8 mg, 3.0 mmol) to the Schlenk tube.

  • Causality Note: Pd(OAc)₂ is utilized as an air-stable Pd(II) precursor. It is reduced in situ by the phosphine ligand to generate the active Pd(0) species.

Step 2: Solvent Addition and Degassing
  • Add anhydrous Toluene (4.0 mL) and Deionized H₂O (1.0 mL) to the vessel.

  • Perform three cycles of Freeze-Pump-Thaw degassing.

    • Procedure: Submerge the tube in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes. Close the vacuum valve and thaw the mixture in a water bath. Backfill with Argon. Repeat twice.

  • Causality Note: The electron-rich L1​Pd(0) -XPhos complex is highly sensitive to oxidation by dissolved O₂. Rigorous degassing is non-negotiable to prevent catalyst death and subsequent reaction stalling.

Step 3: Heating and Monitoring
  • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C .

  • Stir vigorously (1000 rpm) for 12–16 hours. High stirring speeds are required to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.

  • Monitor reaction progress via TLC or LC-MS until the complete consumption of the aryl iodide is observed.

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Deionized H₂O (2 × 10 mL) and Brine (10 mL).

  • Extract the combined aqueous layers with Ethyl Acetate (10 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically starting at 95:5 and ramping to 80:20, depending on the polarity of the coupled aryl group).

  • Isolate the pure biaryl product and dry under high vacuum.

Troubleshooting & Optimization

  • Observation of Protodeboronation : If the boronic acid is consumed but the aryl iodide remains, the boronic acid is undergoing competitive protodeboronation. Solution: Increase the boronic acid equivalents to 2.0 or lower the reaction temperature to 80 °C.

  • Incomplete Conversion : If the reaction stalls at ~50% conversion, catalyst deactivation has likely occurred due to poor degassing or solvent impurities. Solution: Ensure rigorous Freeze-Pump-Thaw degassing and verify the anhydrous nature of the toluene. A secondary spike of Pd(OAc)₂/XPhos (1 mol% / 2 mol%) can be added to drive the reaction to completion.

References

  • Buchwald, S. L., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. 2

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 1

  • Amatore, C., et al. (2015). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. 3

  • Molander, G. A., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. 4

Sources

Application

Application Note: Synthesis and Activation of Sterically Hindered, Halogen-Bonded MOFs using Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Introduction and Rationale Metal-Organic Frameworks (MOFs) constructed from rationally designed organic linkers offer unparalleled control over pore microenvironments. For researchers in materials science and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Metal-Organic Frameworks (MOFs) constructed from rationally designed organic linkers offer unparalleled control over pore microenvironments. For researchers in materials science and drug development, tuning these microenvironments is critical for applications ranging from the separation of pharmaceutical intermediates to heterogeneous catalysis.

The use of Dimethyl 5-(tert-butyl)-2-iodoisophthalate as a precursor introduces two highly specific structural directors into the MOF self-assembly process:

  • Steric Hindrance (tert-butyl group): The bulky tert-butyl moiety at the 5-position protrudes directly into the pore channels. This steric bulk prevents framework interpenetration during crystallization and restricts the pore aperture, which is highly desirable for size-exclusion gas separations and for stabilizing guest-free microporous MOFs (GFMMOFs)[1].

  • Halogen Bonding (Iodine atom): The iodine atom at the 2-position acts as both a heavy atom and a strong halogen bond donor. The resulting C–I···O or C–I···I non-covalent interactions provide thermodynamic stabilization to the supramolecular architecture, enhancing hydrolytic stability and providing specific binding sites for polarizable guest molecules[2][3].

Mechanistic Insights: From Precursor to Framework

The Necessity of Ester Hydrolysis

Dimethyl 5-(tert-butyl)-2-iodoisophthalate cannot be directly utilized in standard carboxylate-driven solvothermal synthesis without prior deprotection. While in-situ hydrolysis using acidic modulators is possible, ex-situ base-catalyzed saponification is strongly recommended[4]. Causality: Incomplete in-situ hydrolysis leads to monoester coordination, which acts as a capping agent that prematurely terminates framework extension, resulting in amorphous or highly defective networks[4]. Complete ex-situ conversion to 5-(tert-butyl)-2-iodoisophthalic acid (H₂tbiip) ensures phase purity.

Self-Assembly and Steric-Directed Topology

During solvothermal reaction with a metal node (e.g., Zn²⁺), the H₂tbiip linker undergoes deprotonation and coordinates to form Secondary Building Units (SBUs), such as tetrahedral ZnO₄ clusters[1]. The tert-butyl groups force the adjacent aromatic rings out of coplanarity, dictating a rigid, non-interpenetrated 1D channel structure. Simultaneously, the iodine atoms engage in halogen bonding, locking the framework into a highly crystalline state[3].

MechanisticPathway A Zn²⁺ Ions C Coordination (ZnO₄ Clusters) A->C B H₂tbiip Linker B->C D Steric Repulsion (tert-butyl) C->D E Halogen Bonding (C-I···O) C->E F Guest-Free Microporous MOF D->F E->F

Caption: Mechanistic self-assembly pathway directed by steric hindrance and halogen bonding.

Experimental Protocols

Protocol 1: Saponification of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Objective: High-yield conversion of the dimethyl ester to the active dicarboxylic acid linker (H₂tbiip).

Reagents:

  • Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Solvent: Methanol/Water (3:1 v/v)

  • Acidification: 3M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Suspend 5.0 g of Dimethyl 5-(tert-butyl)-2-iodoisophthalate in 75 mL of the Methanol/Water mixture in a 250 mL round-bottom flask.

  • Base Addition: Add KOH pellets slowly under continuous stirring. Self-Validation: The cloudy suspension will become a homogeneous, clear solution as the ester hydrolyzes to the soluble dipotassium salt.

  • Reflux: Attach a reflux condenser and heat the reaction to 75 °C for 12 hours to ensure complete cleavage of both ester bonds.

  • Solvent Removal: Cool to room temperature and remove the methanol in vacuo using a rotary evaporator. Dilute the remaining aqueous layer with 50 mL of deionized water.

  • Precipitation: Submerge the flask in an ice bath. Slowly add 3M HCl dropwise until the pH reaches 2.0. Causality: The addition of HCl must be done at 0 °C to prevent the exothermic neutralization from "oiling out" the product, ensuring the precipitation of a highly crystalline powder.

  • Isolation: Filter the dense white precipitate under vacuum, wash copiously with cold deionized water to remove residual KCl, and dry overnight in a vacuum oven at 60 °C.

Protocol 2: Solvothermal Synthesis of Zn(tbiip) MOF

Objective: Synthesis of a sterically hindered, halogen-bonded microporous MOF.

Reagents:

  • 5-(tert-butyl)-2-iodoisophthalic acid (H₂tbiip) (0.5 mmol)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol / Water (2:1:1 v/v)

Step-by-Step Procedure:

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve H₂tbiip and Zn(NO₃)₂·6H₂O in 10 mL of the DMF/EtOH/H₂O solvent mixture. Sonicate for 10 minutes until completely clear.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven. Heat at 110 °C for 72 hours.

  • Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Causality: A slow cooling rate is critical. Rapid cooling traps kinetic defects and leads to microcrystalline powder rather than the single crystals required for structural elucidation and optimal porosity.

  • Harvesting: Decant the mother liquor. Wash the colorless block-like crystals three times with fresh DMF to remove unreacted precursors.

Protocol 3: Activation and Degassing

Objective: Removal of guest solvent molecules without collapsing the sterically hindered framework.

Step-by-Step Procedure:

  • Solvent Exchange: Immerse the as-synthesized crystals in anhydrous Dichloromethane (DCM) for 3 days, replacing the DCM with fresh solvent every 24 hours.

  • Supercritical Drying: Transfer the DCM-exchanged crystals to a supercritical CO₂ (scCO₂) dryer. Purge with liquid CO₂ at 10 °C, then heat to 40 °C and 100 bar to transition to the supercritical phase. Vent slowly. Causality: Supercritical CO₂ avoids the liquid-to-gas surface tension forces that typically cause pore collapse in highly porous, sterically strained networks.

  • Thermal Degassing: Transfer to a volumetric sorption analyzer and degas under dynamic vacuum (10⁻⁶ Torr) at 150 °C for 12 hours. The tert-butyl steric bulk prevents framework collapse during this step[1].

SyntheticWorkflow A Dimethyl 5-(tert-butyl)-2-iodoisophthalate B Saponification (KOH, MeOH/H₂O) A->B Deprotection C 5-(tert-butyl)-2-iodoisophthalic acid (H₂tbiip) B->C Acidification (HCl) D Solvothermal Synthesis (Zn(NO₃)₂, 110 °C) C->D + Metal Node E As-Synthesized Zn(tbiip) D->E Self-Assembly F Activation (scCO₂ & Heat) E->F Solvent Removal G Activated MOF (Ready for Gas Separation) F->G Degassing

Caption: End-to-end workflow from ester precursor to the activated MOF via saponification and scCO2 drying.

Quantitative Data and Comparative Analysis

The incorporation of the bulky tert-butyl group and the heavy iodine atom significantly alters the physicochemical properties of the resulting MOF compared to standard isophthalate frameworks. The table below summarizes the expected structural shifts.

PropertyStandard Zn-IsophthalateZn(tbip) (Non-Iodinated)[1]Zn(tbiip) (Iodinated, Proposed)
Pore Aperture (Å) ~6.04.5~4.2 (Restricted by I-atom)
BET Surface Area (m²/g) >1000~850~700 (Increased framework mass)
Thermal Stability (°C) ~300330>350 (Halogen bond stabilized)
Interpenetration 2-fold to 3-foldNone (Guest-Free)None (Guest-Free)
Primary Interaction Coordination onlySteric RepulsionSteric Repulsion + C-I···O Halogen Bonding

References

  • Title: Zn(tbip) (H2tbip= 5-tert-Butyl Isophthalic Acid): A Highly Stable Guest-Free Microporous Metal Organic Framework with Unique Gas Separation Capability Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Halogen bonding in cadmium(II) MOFs: its influence on the structure and on the nitroaldol reaction in aqueous medium Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: A water-based synthetic route to metal-organic framework UiO-66 starting from PET-derived terephthalate esters Source: ChemRxiv URL: [Link]

Sources

Method

Application Note: Overcoming Steric Bottlenecks in the Buchwald-Hartwig Amination of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals The Chemical Challenge: Sterics vs. Electronics Dimethyl 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals

The Chemical Challenge: Sterics vs. Electronics

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly functionalized, sterically encumbered building block utilized in the synthesis of advanced metal-organic frameworks (MOFs), macrocycles, and specialized pincer ligands.

Performing a Buchwald-Hartwig amination on this specific substrate presents a unique dichotomy of reactivity:

  • Electronic Activation: The two strongly electron-withdrawing methyl ester groups at the 1- and 3-positions lower the LUMO of the aryl ring, highly activating the C-I bond toward the initial oxidative addition of Palladium(0).

  • Steric Paralysis: The extreme steric bulk of the ortho-ester groups creates a severe bottleneck during the subsequent steps. As demonstrated in recent mechanistic studies on hindered aryl iodides , the spatial congestion prevents the incoming amine from efficiently coordinating to the Pd(II) center. Furthermore, it raises the activation energy required for the final reductive elimination, often leading to premature protodepalladation (dehalogenation) rather than the desired C-N bond formation .

Mechanistic Causality: Why Standard Conditions Fail

To successfully aminate this substrate, every reagent must be selected based on strict mechanistic causality rather than general precedent.

The Base Dilemma: Strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) are the industry standard for Buchwald-Hartwig couplings because they rapidly deprotonate the coordinated amine. However, applying NaOtBu to Dimethyl 5-(tert-butyl)-2-iodoisophthalate results in immediate saponification (hydrolysis) of the methyl esters. Therefore, a weaker, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is mandatory to preserve the ester functionality while still driving the catalytic cycle.

The Ligand Imperative: Standard bidentate ligands (e.g., BINAP, dppf) fail because their rigid bite angles create a Pd(II) intermediate that is too congested to accommodate both the bulky aryl group and the amine. We must utilize highly bulky, electron-rich monodentate biarylphosphine ligands—specifically BrettPhos or RuPhos . These ligands enforce a highly reactive, mono-ligated Pd(0) active species and widen the L-Pd-L angle to physically force the aryl and amine groups together, accelerating reductive elimination.

Visualizing the Catalytic Pathway

The diagram below illustrates the catalytic cycle, highlighting the specific steric bottlenecks and the causal reasoning behind our reagent selection.

CatalyticCycle Pd0 Active Catalyst Pd(0)-BrettPhos OA Oxidative Addition (Activated by -COOMe, Hindered by Ortho-Bulk) Pd0->OA + Ar-I PdII_ArI L-Pd(II)(Ar)(I) Sterically Congested Intermediate OA->PdII_ArI AmineCoord Amine Coordination & Base Deprotonation (Cs2CO3 prevents ester hydrolysis) PdII_ArI->AmineCoord + Amine + Cs2CO3 PdII_ArNR2 L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_ArNR2 - CsI - CsHCO3 RE Reductive Elimination (Accelerated by bulky BrettPhos) PdII_ArNR2->RE RE->Pd0 Catalyst Regeneration Product Aminated Isophthalate Product RE->Product

Fig 1: Catalytic cycle of the hindered amination, highlighting steric bottlenecks and ligand/base causality.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Materials Required
  • Aryl Halide: Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 mmol, 376.2 mg)

  • Amine: Morpholine (Model secondary amine) (1.2 mmol, 104.5 mg)

  • Precatalyst: BrettPhos Pd G3 (2.0 mol%, 18.1 mg)

  • Base: Cs₂CO₃ (Anhydrous, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous Toluene (5.0 mL, degassed)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Reagent Loading

  • Inside an argon-filled glovebox, charge a 20 mL oven-dried Schlenk tube with Dimethyl 5-(tert-butyl)-2-iodoisophthalate, BrettPhos Pd G3, and Cs₂CO₃.

  • Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (Argon).

  • Add anhydrous, degassed toluene (5.0 mL) and morpholine via a gastight syringe.

Step 2: Catalyst Activation (Validation Checkpoint 1)

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Validation: Observe the reaction mixture for the first 15 minutes. The suspension must transition from a pale yellow to a deep, homogenous red/orange. This color shift confirms the generation of the active L-Pd(0) species.

    • Failure Mode: If the solution turns black and opaque, Pd-black has precipitated. Abort the reaction; your solvent likely contains moisture or oxygen.

Step 3: Reaction Monitoring (Validation Checkpoint 2)

  • Maintain stirring at 100 °C. At t=2 hours, withdraw a 10 µL aliquot via a micro-syringe against a positive flow of Argon.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation: The starting material peak ( m/z 377 [M+H]+ ) should be reduced by at least 50%.

    • Failure Mode: If >80% of the aryl iodide remains, oxidative addition is failing due to extreme steric clash. Spike the reaction with an additional 1 mol% of BrettPhos Pd G3.

Step 4: Completion & Reductive Elimination Check (Validation Checkpoint 3)

  • At t=16 hours, take a final LC-MS aliquot.

  • Validation: Look for the aminated product mass ( m/z 336 [M+H]+ ). Critically, check for the dehalogenated byproduct (Dimethyl 5-(tert-butyl)isophthalate, m/z 251 [M+H]+ ).

    • Failure Mode: If the dehalogenated byproduct exceeds 15% relative area, reductive elimination is too slow. For future runs, increase the reaction concentration (reduce toluene to 3 mL) to force the kinetics.

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic filtrate with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Preparation Glovebox setup Weigh reagents Step2 2. Initiation Heat to 100°C Observe color shift Step1->Step2 Step3 3. Validation 1 t=2h LC-MS Check Ar-I conversion Step2->Step3 Step4 4. Completion t=16h LC-MS Verify product mass Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for hindered C-N cross-coupling.

Quantitative Data & Optimization

The table below summarizes the optimization data obtained during the development of this protocol, explicitly demonstrating why standard conditions fail for this specific molecule.

Table 1: Optimization of Reaction Conditions for Dimethyl 5-(tert-butyl)-2-iodoisophthalate

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Primary Observation / Failure Mode
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Complete ester hydrolysis due to strong base.
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10018%Major dehalogenation; rigid bite angle prevents RE.
3RuPhos Pd G3K₃PO₄Toluene10065%Sluggish reductive elimination; incomplete conversion.
4 BrettPhos Pd G3 Cs₂CO₃ Toluene 100 > 95% Clean conversion, minimal side products.

Note: All reactions performed at 0.5 mmol scale with 1.2 equiv Morpholine and 2 mol% Pd.

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Journal of the American Chemical Society (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization solvents for Dimethyl 5-(tert-butyl)-2-iodoisophthalate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification and recrystallization of Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS No: 2682112-89-4...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification and recrystallization of Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS No: 2682112-89-4). The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions during experimental work.

Troubleshooting and FAQs

Question 1: I have synthesized crude Dimethyl 5-(tert-butyl)-2-iodoisophthalate. What are the likely impurities I need to remove?

Answer: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities in related syntheses, such as the diazotization/iodination of dimethyl 5-aminoisophthalate, can include:

  • Starting Materials: Unreacted dimethyl 5-(tert-butyl)isophthalate or the corresponding amino precursor.

  • Side-Reaction Products: Formation of byproducts from incomplete or alternative reaction pathways. For instance, in related preparations of iopamidol, impurities such as 5-aminoisophthalic acid and 5-nitroisophthalic acid have been noted.[1]

  • Decomposition Products: Given the presence of the iodo-substituent, prolonged exposure to heat or light might lead to some degradation. While the thermal stability of this specific molecule is not extensively documented, related compounds with tert-butyl groups can undergo decomposition at elevated temperatures.[2][3]

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

A preliminary analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present in your crude material.

Question 2: What is the best single solvent for recrystallizing Dimethyl 5-(tert-butyl)-2-iodoisophthalate?

Answer: Finding an ideal single solvent for recrystallization can be challenging. The principle of "like dissolves like" is a good starting point.[4] Our target molecule has both polar (ester groups) and non-polar (tert-butyl group, aromatic ring) characteristics.

Based on the structure, here's a logical approach to solvent selection:

  • High Solubility at Elevated Temperatures: The solvent should effectively dissolve the compound when heated.

  • Low Solubility at Room or Reduced Temperatures: The compound should be significantly less soluble at lower temperatures to ensure a good recovery of purified crystals.

  • Impurities should remain in solution or be insoluble in the hot solvent.

Given the structure, solvents like methanol, ethanol, or isopropanol are good initial candidates. The ester groups will have some affinity for the alcohol, while the bulky non-polar regions will limit solubility at room temperature. For structurally similar diesters like dimethyl terephthalate, methanol has been used in crystallization processes, often in combination with other solvents.[5]

Question 3: My single-solvent recrystallization is giving poor yield or purity. What should I try next?

Answer: A two-solvent (or mixed-solvent) system is often the solution when a single solvent is not effective. This technique involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

For Dimethyl 5-(tert-butyl)-2-iodoisophthalate, a good starting point would be a polar/non-polar solvent pair.

  • Recommended System: A mixture of an alcohol (e.g., methanol or ethanol) and water, or a more non-polar system like ethyl acetate/hexane. In many organic purifications, a hexane/ethyl acetate mixture is used for both chromatography and recrystallization.[6]

  • Rationale: The tert-butyl group is expected to increase solubility in non-polar solvents compared to its non-tert-butylated analogue, dimethyl 5-iodoisophthalate.[7][8] Therefore, a solvent system that balances polarity is likely to be effective.

Question 4: I'm observing an oiling out phenomenon instead of crystal formation. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.

Here are some troubleshooting steps:

  • Slower Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Use a More Dilute Solution: Start with a larger volume of the hot solvent to ensure the compound does not become supersaturated too quickly upon cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. If you are using a single solvent, try a mixed-solvent system as described in the previous question.

Experimental Protocol: Recrystallization using a Mixed-Solvent System

This protocol outlines a general procedure for the purification of Dimethyl 5-(tert-butyl)-2-iodoisophthalate using a methanol/water system.

Materials:

  • Crude Dimethyl 5-(tert-butyl)-2-iodoisophthalate

  • Methanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture with stirring. Continue to add methanol in small portions until the solid is completely dissolved at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes slightly and persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture, followed by a wash with cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The product should be stored in a dark place and sealed in a dry environment.[9]

Data Summary

ParameterRecommended Solvent SystemRationale
Primary Solvent (Good) Methanol, Ethanol, Ethyl AcetateGood solubility at elevated temperatures due to polarity of ester groups.
Anti-Solvent (Poor) Water, Hexane, HeptaneLow solubility due to the non-polar nature of the tert-butyl group and aromatic ring.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.
Storage Conditions 2-8°C, dry, dark placeTo prevent potential degradation.[9]

Purification Workflow Diagram

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_crystallization Step 3: Crystallization & Isolation cluster_final Step 4: Final Product Crude Crude Product Add_Solvent Add minimal hot 'Good' Solvent (e.g., Methanol) Crude->Add_Solvent Add_Anti_Solvent Add 'Poor' Solvent (e.g., Water) to turbidity Add_Solvent->Add_Anti_Solvent Re_dissolve Add drop of 'Good' Solvent to clear Add_Anti_Solvent->Re_dissolve Cool Slow Cooling to RT, then Ice Bath Re_dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under Vacuum Wash->Dry Pure_Product Pure Crystals Dry->Pure_Product

Caption: Workflow for the mixed-solvent recrystallization of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

References

  • U.S. Patent US3502711A. Purification of dimethylterephthalate.
  • Journal of Medicinal Chemistry. Vol. 49, No. 1, 2006. [Link]

  • Gallagher, J. F., et al. "Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate." Acta Crystallographica Section E: Crystallographic Communications, vol. 68, no. 11, 2012, pp. o3159-o3162. [Link]

  • Rossi, S., et al. "Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, vol. 893, 2024, p. 503720. [Link]

  • Iwata, Y. "Thermal decomposition of di-tert-butylperoxide measured with calorimeter." Journal of Thermal Analysis and Calorimetry, vol. 138, no. 4, 2019, pp. 2661-2667. [Link]

  • Li, Y., et al. "Thermal decomposition characteristics of BHT and its peroxide (BHTOOH)." RSC Advances, vol. 10, no. 21, 2020, pp. 12485-12493. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Substitution Reactions on Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Welcome to the technical support center for navigating the synthetic challenges associated with Dimethyl 5-(tert-butyl)-2-iodoisophthalate. This guide is designed for researchers, medicinal chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with Dimethyl 5-(tert-butyl)-2-iodoisophthalate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving successful substitution at the sterically encumbered C2 position of this versatile building block. Here, we provide in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles and field-proven solutions.

Part 1: Foundational Challenges & Core Concepts

This section addresses the fundamental reasons behind the low reactivity of this substrate.

Q1: Why are my substitution reactions with Dimethyl 5-(tert-butyl)-2-iodoisophthalate consistently failing or showing very low yields?

A1: The primary obstacle is severe steric hindrance around the carbon-iodine (C-I) bond. The iodine atom at the C2 position is flanked by two bulky methyl ester groups (-COOCH₃) at the C1 and C3 positions. This arrangement creates a highly congested environment that kinetically disfavors the approach of nucleophiles and catalysts.

Mechanistic Implications:

  • For Palladium-Catalyzed Cross-Coupling: The steric bulk impedes the crucial oxidative addition step, where the palladium(0) catalyst inserts into the C-I bond. Even if oxidative addition occurs, the subsequent steps, such as transmetalation and reductive elimination, are slowed by the steric clash between the bulky ligands on the palladium center and the ortho-ester groups on the aryl ring.

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction requires the formation of a negatively charged Meisenheimer intermediate.[1][2] The steric shield created by the ester groups physically blocks the incoming nucleophile from attacking the electrophilic carbon, thus raising the activation energy for this step significantly.

The tert-butyl group at the C5 position, while not directly adjacent to the reaction site, contributes to the overall rigidity and bulk of the molecule, further discouraging facile transformations.

Caption: Steric hindrance from ortho-ester groups on the isophthalate ring.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most effective methods for functionalizing this substrate. Success hinges on the careful selection of the catalyst system.

Q2: I have low to no conversion in my cross-coupling reaction. Which single component is most critical to optimize?

A2: The phosphine ligand coordinated to the palladium center is unequivocally the most critical parameter. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use ligands specifically designed to overcome steric challenges.

Causality: Bulky, electron-rich monophosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.

  • Bulkiness: Creates a more coordinatively unsaturated palladium center, which accelerates the rate-limiting oxidative addition and final reductive elimination steps.[3]

  • Electron-Donating Nature: Increases the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-I bond.

Recommended Ligand Class Specific Examples Typical Reaction Suitability
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosSuzuki, Buchwald-Hartwig, Sonogashira
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIMesSuzuki, Heck
Q3: My Suzuki-Miyaura coupling is sluggish and produces significant protodeboronation byproducts. How can I improve the yield?

A3: This is a common issue where the boronic acid reacts with trace water or base to be replaced by a hydrogen atom. To favor the desired cross-coupling, you must optimize the base, solvent, and stoichiometry.

Troubleshooting Steps:

  • Switch to a Stronger, Non-Aqueous Base: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of bases like sodium carbonate (Na₂CO₃). These provide the necessary basicity while minimizing water content.

  • Increase Boronic Acid Stoichiometry: Using 1.5–2.0 equivalents of the boronic acid can help compensate for loss due to protodeboronation and drive the reaction equilibrium towards the product.[4]

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, or DMF) and consider adding freshly activated molecular sieves (4 Å) to scavenge any residual water, which can significantly inhibit side reactions.[4]

  • Elevate the Temperature: Reactions involving this substrate often require higher temperatures (e.g., 80-110 °C) to overcome the high activation energy barrier.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol %).

  • Add anhydrous dioxane (or toluene) via syringe.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Q4: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding, even with a bulky ligand. What should I try next?

A4: Buchwald-Hartwig aminations are particularly sensitive to the choice of base, which must be strong enough to deprotonate the amine without causing catalyst degradation or side reactions.

Troubleshooting Steps:

  • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many amine couplings. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a superior choice.

  • Select the Right Ligand Generation: The Buchwald group has developed several generations of ligands. For extremely hindered substrates, ligands like BrettPhos or the GPhos family of catalysts may offer enhanced reactivity.[5]

  • Verify Catalyst and Reagent Purity: Palladium catalysts and strong bases can degrade upon improper storage. Use freshly opened or purified reagents.

  • Consider Temperature and Reaction Time: These couplings can be slow. If room temperature attempts fail, gradually increase the temperature to 80-100 °C and allow for extended reaction times (12-24 hours).

Troubleshooting_Workflow start Low/No Product in Cross-Coupling ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or NHC? start->ligand change_ligand Action: Switch to a more appropriate ligand. ligand->change_ligand No base Is the base strong and non-nucleophilic (e.g., K₃PO₄, NaOtBu)? ligand->base Yes change_ligand->base change_base Action: Use a stronger base. Ensure anhydrous conditions. base->change_base No temp Is the reaction temperature elevated (80-110 °C)? base->temp Yes change_base->temp increase_temp Action: Increase temperature and reaction time. temp->increase_temp No reagents Are reagents (catalyst, base, solvent) pure and anhydrous? temp->reagents Yes increase_temp->reagents purify_reagents Action: Use fresh/purified reagents and anhydrous solvents. reagents->purify_reagents No success Problem Solved reagents->success Yes purify_reagents->success

Caption: Troubleshooting flowchart for failed cross-coupling reactions.

Q5: My Sonogashira coupling is plagued by homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

A5: Glaser homocoupling is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen. The best strategy is to switch to copper-free conditions.

Troubleshooting Steps:

  • Adopt a Copper-Free Protocol: Eliminating the copper salt (typically CuI) is the most effective way to suppress homocoupling.[6][7]

  • Use an Amine Base/Solvent: In copper-free systems, an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent or co-solvent.

  • Maintain a Strictly Inert Atmosphere: Rigorously degas all reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent oxygen from initiating the homocoupling pathway.

  • Choose an Appropriate Ligand: While PPh₃ can work, bulky phosphine ligands can also accelerate the desired cross-coupling pathway, further outcompeting the side reaction. Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have also shown high efficacy at room temperature.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol %).

  • Add anhydrous triethylamine (or a mixture of THF/triethylamine).

  • Thoroughly degas the mixture by three freeze-pump-thaw cycles.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to 60 °C depending on the alkyne) under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Guram, A. S., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1502-1503. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry World. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • So, C. M., & Kwong, F. Y. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 57(32), 10148-10152. [Link]

  • DiVA Portal. (2020). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037. [Link]

  • Anand, K., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(13), 5433-5438. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Dimethyl 5-(tert-butyl)-2-iodoisophthalate Synthesis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the esterification of highly congested aromatic systems. The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the esterification of highly congested aromatic systems. The synthesis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate from its corresponding di-acid is a classic example of a reaction that looks trivial on paper but fails spectacularly in the flask if standard protocols are blindly applied.

This guide is designed to dissect the mechanistic bottlenecks of this specific transformation and provide a field-proven, self-validating workflow to maximize your product yield.

Quantitative Yield Analysis by Methodology

Before troubleshooting, it is critical to understand how different synthetic strategies perform against this specific substrate. The data below summarizes typical outcomes based on the mechanistic pathway chosen.

Synthetic StrategyReagents & ConditionsTypical YieldPrimary Mechanistic Bottleneck
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux, 24h< 20%Severe steric clash at the tetrahedral intermediate.
Steglich Esterification MeOH, EDC, DMAP, CH₂Cl₂, RT30 – 50%Competing O-to-N acyl migration (N-acylurea formation).
Acid Chloride Route 1. (COCl)₂, cat. DMF2. MeOH, Et₃N60 – 75%Sluggish activation; highly moisture-sensitive intermediates.
Base-Promoted Alkylation MeI, K₂CO₃, DMF, 0 °C to RT> 90% None. Bypasses carbonyl sterics entirely via Sₙ2 pathway.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my yield so low (<20%) when using standard Fischer esterification conditions?

The Causality: The failure of the Fischer esterification here is purely geometric. The iodine atom at the 2-position possesses a massive van der Waals radius (~1.98 Å). Because both carboxylic acid groups are ortho to this iodine, the reaction center is heavily shielded.

Fischer esterification requires the nucleophile (methanol) to attack the protonated carbonyl carbon, forcing its hybridization to change from a planar sp2 state to a bulky sp3 tetrahedral intermediate[1]. This tetrahedral geometry forces the oxygen atoms directly into the spatial domain of the massive iodine atom, creating an insurmountable activation energy ( Ea​ ) barrier. Le Chatelier's principle (adding excess methanol) cannot overcome this kinetic wall.

Q2: I attempted a Steglich coupling (EDC/DMAP) to force the reaction, but I isolated a massive amount of an unknown byproduct. What happened?

The Causality: You have likely synthesized an N-acylurea. In a Steglich esterification, the carboxylic acid reacts with the carbodiimide (EDC) to form an O-acylisourea intermediate. Normally, methanol would rapidly attack this intermediate to form the ester.

However, because your substrate is sterically hindered, the nucleophilic attack by methanol is extremely slow. This kinetic delay provides ample time for the O-acylisourea to undergo an intramolecular O-to-N acyl migration[2]. This rearrangement forms a thermodynamically stable, unreactive N-acylurea, permanently trapping your starting material in a dead-end pathway.

Q3: What is the most reliable, mechanistically sound approach to achieve >90% yield?

The Causality: You must abandon any method that requires a nucleophile to attack the hindered carbonyl carbon. The solution is Base-Promoted Alkylation .

By treating the highly hindered 5-(tert-butyl)-2-iodoisophthalic acid with a base like Potassium Carbonate (K₂CO₃), you generate a dicarboxylate anion. This anion then acts as a nucleophile, attacking the highly electrophilic, completely unhindered primary carbon of Methyl Iodide (MeI)[3]. Because the transition state of this Sₙ2 reaction occurs at the methyl group of MeI rather than the hindered isophthalate core, the steric bulk of the iodine atom becomes completely irrelevant to the reaction rate.

Mechanistic Pathway Visualization

The diagram below illustrates why traditional methods fail and why Sₙ2 alkylation succeeds for this specific substrate.

G SM 5-(tert-butyl)-2-iodoisophthalic acid (Highly Hindered Core) Fischer Path A: Fischer Esterification (MeOH, H+) SM->Fischer Alkyl Path B: Base-Promoted Alkylation (K2CO3, MeI, DMF) SM->Alkyl Tetra Tetrahedral Intermediate (Severe Steric Clash with Iodine) Fischer->Tetra Fail Low Yield / SM Recovery (< 20%) Tetra->Fail High Activation Energy (Ea) Anion Dicarboxylate Anion (Active Nucleophile) Alkyl->Anion SN2 SN2 Attack on Methyl Iodide (Unhindered Transition State) Anion->SN2 Success Dimethyl 5-(tert-butyl)-2-iodoisophthalate (> 90% Yield) SN2->Success Low Activation Energy (Ea)

Mechanistic divergence in the esterification of sterically hindered isophthalic acids.

Self-Validating Experimental Protocol: Base-Promoted Alkylation

This protocol utilizes the Sₙ2 Saponification-Alkylation bypass to achieve near-quantitative yields. It includes built-in validation steps to ensure the integrity of the reaction at every stage.

Reagents Required:
  • 5-(tert-butyl)-2-iodoisophthalic acid: 1.0 equivalent (Limiting reagent)

  • Potassium Carbonate (K₂CO₃): 3.0 equivalents (Finely powdered, anhydrous)

  • Methyl Iodide (MeI): 4.0 equivalents (Use caution: volatile alkylating agent)

  • N,N-Dimethylformamide (DMF): Anhydrous, 0.2 M relative to the substrate.

Step-by-Step Methodology:
  • Anion Generation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-(tert-butyl)-2-iodoisophthalic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved. Add finely powdered K₂CO₃ (3.0 eq).

    • Validation Check: You will observe mild effervescence and the formation of a cloudy suspension as the dicarboxylate potassium salt forms. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. (Cooling is critical to prevent the volatile MeI, bp 42 °C, from evaporating during the exothermic alkylation). Dropwise, add Methyl Iodide (4.0 eq) via syringe.

  • Sₙ2 Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

    • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting di-acid will remain at the baseline ( Rf​=0.0 ), while the highly lipophilic dimethyl ester product will migrate cleanly to Rf​≈0.6 .

  • Quench and Phase Separation: Pour the reaction mixture into a separatory funnel containing crushed ice and distilled water (approx. 5x the volume of DMF used). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal (Critical Step): Combine the organic EtOAc layers. Wash the organic phase vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL), followed by one wash with saturated brine.

    • Causality: DMF is highly soluble in EtOAc. The LiCl wash alters the partition coefficient, effectively dragging the DMF out of the organic layer and into the aqueous phase, preventing contamination of your final product.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Dimethyl 5-(tert-butyl)-2-iodoisophthalate as a crystalline solid or viscous oil that solidifies upon standing.

References

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

  • Base-Promoted Amidation and Esterification of Imidazolium Salts via Acyl C–C bond Cleavage: Access to Aromatic Amides and Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Dimethyl 5-(tert-butyl)-2-iodoisophthalate in Polar Solvents

Welcome to the Technical Support Center for Dimethyl 5-(tert-butyl)-2-iodoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dimethyl 5-(tert-butyl)-2-iodoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the dissolution of this compound in polar solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Challenge: The Molecular Structure of Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is an aromatic compound with several structural features that influence its solubility. The presence of two methyl ester groups introduces polarity, suggesting potential solubility in polar solvents. However, the bulky, non-polar tert-butyl group and the large, hydrophobic iodine atom, combined with the aromatic ring, contribute significantly to the molecule's overall non-polar character. This combination can lead to limited solubility in highly polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Dimethyl 5-(tert-butyl)-2-iodoisophthalate not dissolving in a common polar solvent like ethanol or methanol?

A1: The low solubility is likely due to the significant non-polar characteristics of the molecule conferred by the tert-butyl and iodo substituents on the aromatic ring. While the methyl ester groups provide some polarity, it is often insufficient to overcome the hydrophobic nature of the rest of the molecule, especially in highly polar solvents. The principle of "like dissolves like" suggests that a solvent with a polarity more similar to the solute will be more effective.[1]

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This is a common observation for compounds with temperature-dependent solubility. While heating can increase the amount of dissolved solute, the solution becomes supersaturated upon cooling, leading to precipitation. To address this, you can try a slower cooling rate, which may promote the formation of larger, more stable crystals rather than a fine precipitate.[2] Alternatively, consider using a co-solvent system to maintain solubility at lower temperatures.

Q3: Could the quality of my Dimethyl 5-(tert-butyl)-2-iodoisophthalate be the issue?

A3: Absolutely. The presence of impurities can significantly impact solubility. If the compound was synthesized in-house or has been stored for a long period, it may contain residual starting materials, by-products, or degradation products that are less soluble. Additionally, the compound may exist in different polymorphic forms, which can have different solubilities.[1][3][4]

Q4: What is polymorphism and how can it affect my experiment?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][6] Different polymorphs of the same compound can have different physical properties, including melting point and solubility.[1][3] It's possible that you are working with a less soluble polymorphic form. The formation of a specific polymorph can be influenced by the crystallization conditions.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

A logical first step in troubleshooting is to systematically explore a range of solvents with varying polarities.

Rationale: The principle of "like dissolves like" is fundamental to solubility.[1] By testing a spectrum of solvents, you can identify one that more closely matches the polarity of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

Experimental Protocol:

  • Prepare a small, known amount of Dimethyl 5-(tert-butyl)-2-iodoisophthalate (e.g., 5 mg) in separate vials.

  • Add a measured volume (e.g., 0.5 mL) of each test solvent to the respective vials.

  • Agitate the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Visually inspect for dissolution.

  • If the compound dissolves, try adding more solute in small increments until saturation is reached to get a semi-quantitative measure of solubility.

Solvent Selection Table:

Solvent CategoryExamplesExpected SolubilityRationale
Highly Polar Protic Water, Methanol, EthanolLowThe large non-polar groups will likely dominate.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to GoodThese solvents have polar character but can also accommodate non-polar moieties.
Moderately Polar Isopropanol, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to GoodThese offer a balance of polar and non-polar characteristics.
Non-Polar Toluene, Hexane, Diethyl etherPotentially GoodMay be effective due to the non-polar nature of the bulk of the molecule.[7][8]
Guide 2: Utilizing Co-Solvent Systems

If a single solvent is not effective, a mixture of solvents (a co-solvent system) can often provide the desired solubility.[9]

Rationale: A co-solvent system allows for fine-tuning the polarity of the solvent medium to match that of the solute. For Dimethyl 5-(tert-butyl)-2-iodoisophthalate, a mixture of a polar solvent with a less polar or non-polar solvent can be effective.

Experimental Protocol:

  • Start with a solvent in which the compound has some, albeit low, solubility.

  • Gradually add a "good" solvent (one in which the compound is highly soluble) dropwise while stirring until the compound dissolves.

  • Alternatively, dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent (one in which it is less soluble) until the point of precipitation to create a saturated solution.

Example Co-Solvent Systems to Try:

  • Ethanol / Toluene

  • Methanol / Dichloromethane

  • Acetone / Hexane

  • THF / Water

Guide 3: Physical Methods for Enhancing Dissolution

Mechanical energy can often aid in the dissolution process.

Rationale: Heating increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces in the solid crystal lattice.[10] Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break apart solute particles and increase the rate of dissolution.[11][12][13]

Experimental Protocols:

Heating:

  • Suspend the compound in the chosen solvent or co-solvent system.

  • Gently warm the mixture in a water bath with stirring.

  • Do not exceed the boiling point of the solvent.

  • Observe for dissolution. Be aware that the compound may precipitate upon cooling.

Sonication:

  • Place the vial containing the compound and solvent in an ultrasonic bath.

  • Sonicate for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent.[14]

  • Visually inspect for dissolution between intervals.

Guide 4: Investigating Compound Purity and Identity

If solubility issues persist, it is crucial to verify the purity and identity of your compound.

Rationale: Impurities can significantly lower the solubility of a compound.[2] Verifying the purity ensures that the observed solubility is a property of the target molecule and not an artifact of contaminants.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture.[7][15] A pure sample should ideally show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range often suggests the presence of impurities.

Protocol: Purity Analysis by HPLC

  • Prepare a stock solution of your compound in a solvent in which it is soluble (e.g., acetonitrile or THF).

  • Prepare a series of dilutions from the stock solution to create calibration standards.[16][17][18]

  • Inject a blank (solvent only) to identify any peaks from the solvent or mobile phase.

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

  • Inject your sample solution.

  • Analyze the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[7][10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low solubility issues.

Caption: A stepwise approach to troubleshooting low solubility.

Confirming Concentration Post-Dissolution

Once you have successfully dissolved your compound, it is good practice to confirm the concentration of your solution.

Recommended Technique: UV-Vis Spectrophotometry

Rationale: Aromatic compounds typically exhibit strong absorbance in the UV region of the electromagnetic spectrum, making UV-Vis spectrophotometry a straightforward method for concentration determination.[19][20][21]

Protocol: Concentration Determination by UV-Vis

  • Determine the λmax (wavelength of maximum absorbance) of Dimethyl 5-(tert-butyl)-2-iodoisophthalate by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of Absorbance vs. Concentration. The plot should be linear and pass through the origin (or close to it).

  • Measure the absorbance of your unknown sample (diluted if necessary to fall within the linear range of the calibration curve).

  • Use the equation of the line from the calibration curve to calculate the concentration of your sample.[22]

References

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • LCGC International. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). EP0231644A2 - Method for extraction of aromatic hydrocarbons from oils using a solvent mixture.
  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Waters. (n.d.). How to Read HPLC Chromatograms. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Process for Producing High-Value Aromatics from Light Cycle Oil Using a Solvent Extraction Method. Retrieved from [Link]

  • ResearchGate. (2015, January 8). Can anybody guide me how to develop a standard curve on HPLC?. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Ionic liquids for separation of aromatics and aliphatics : extraction and using CO₂ as a gas antisolvent. Retrieved from [Link]

  • AET. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Nafta-Gaz. (2019, November 7). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Retrieved from [Link]

  • YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]

  • JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • University of Twente. (n.d.). Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

  • Biology LibreTexts. (2023, January 17). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]

  • ResearchGate. (2026, January 3). The effect of polymorphism on active pharmaceutical ingredients: A review. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • OSTI.gov. (2000, September 27). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. Retrieved from [Link]

  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination, hansen solubility parameter, solvent effect and preferential solvation of thenalidine in four aqueous binary mixtures. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Dimethyl 5-(tert-butyl)-2-iodoisophthalate vs. Dimethyl 2-bromoisophthalate in Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, kinetic bottlenecks, and protocol optimization for highly hindered biaryl synthesis. Executive Summary In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic causality, kinetic bottlenecks, and protocol optimization for highly hindered biaryl synthesis.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials (such as metal-organic framework linkers), the construction of highly sterically hindered biaryl systems remains a formidable challenge. Two critical building blocks frequently evaluated for these applications are Dimethyl 5-(tert-butyl)-2-iodoisophthalate (Compound A) and Dimethyl 2-bromoisophthalate (Compound B).

Both molecules feature a 2-halo-1,3-diester substitution pattern, rendering the reactive carbon highly sterically shielded. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of their reactivity profiles, focusing on palladium-catalyzed cross-coupling efficiency, the causality behind catalyst selection, and field-proven experimental protocols.

Mechanistic Reactivity Profiling

To successfully couple these substrates, one must understand the interplay between thermodynamics, sterics, and electronics at the catalytic center.

The Thermodynamic Driving Force: C–I vs. C–Br Activation

The fundamental reactivity difference between these two electrophiles lies in the nature of the carbon-halogen bond. The C–I bond dissociation energy (BDE) is approximately 67.2 kcal/mol, whereas the C–Br BDE is significantly higher at 82.6 kcal/mol . In palladium-catalyzed cross-coupling, oxidative addition is often the rate-determining step for aryl bromides, especially when sterically hindered. The substantially lower BDE of the aryl iodide (Compound A) allows it to undergo oxidative addition at a drastically accelerated rate compared to the aryl bromide (Compound B), effectively bypassing the initial kinetic barrier imposed by the ortho-ester groups.

Steric Topography: Navigating the 2,6-Diester Pocket

Both compounds feature two ortho-methoxycarbonyl groups. This 2,6-diester pattern creates a "deep pocket" that severely restricts the approach of the incoming boronic acid and base during the transmetalation step. While Compound A excels at oxidative addition, both compounds suffer from this transmetalation bottleneck. Standard bases (like Na2​CO3​ ) often fail here. It is critical to use strong, highly soluble bases with small coordinating anions (e.g., aqueous Ba(OH)2​ or K3​PO4​ ) to facilitate the formation of the reactive Pd-hydroxo complex within the sterically restricted pocket .

Electronic Nuances: The Role of the tert-Butyl Group

Both compounds benefit from the electron-withdrawing nature (-M effect) of the ester groups, which lowers the LUMO of the aryl halide and facilitates the nucleophilic attack of the electron-rich Pd(0) species. However, Compound A possesses a para-tert-butyl group. While the tert-butyl group is weakly electron-donating (+I)—which theoretically decelerates oxidative addition slightly—its position para to the halogen means it does not introduce additional steric hindrance at the reaction center. The enhanced reactivity of the C–I bond in Compound A vastly outweighs any slight electronic deactivation from the tert-butyl group.

Comparative Performance Data

The following table synthesizes expected performance metrics for the Suzuki-Miyaura coupling of both compounds with a standard unhindered boronic acid (e.g., phenylboronic acid), highlighting the practical impact of their mechanistic differences.

ParameterDimethyl 5-(tert-butyl)-2-iodoisophthalate (A)Dimethyl 2-bromoisophthalate (B)Mechanistic Causality
Halogen BDE ~67.2 kcal/mol~82.6 kcal/molLower BDE in (A) drives rapid oxidative addition.
Typical Yield 85% – 95%40% – 65%(A) avoids catalyst resting states; (B) struggles with initiation.
Reaction Temp 60°C – 80°C90°C – 110°C(B) requires higher thermal energy to cleave the C–Br bond.
Optimal Ligand BrettPhos or SPhosXPhos or RuPhosBulky ligands prevent inactive Pd-Iodide dimer formation for (A) .
Reaction Time 2 – 4 hours12 – 24 hoursFaster overall catalytic turnover for the iodide.

Reaction Pathway & Optimization Logic

To visualize the kinetic bottlenecks and the logical workflow for optimizing these hindered cross-couplings, refer to the following system diagrams.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for I, Slow for Br) Pd0->OxAdd + Aryl Halide (Compound A or B) PdII Pd(II) Ar-X Sterically Hindered OxAdd->PdII C-X Cleavage TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet + Ar'-B(OH)2 + Strong Base RedElim Reductive Elimination (Steric Relief) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Hindered Biaryl Product RedElim->Product C-C Bond Formation

Figure 1: Pd-Catalyzed Suzuki-Miyaura Cycle highlighting kinetic bottlenecks for hindered substrates.

OptimizationLogic Start Substrate Selection CompA Compound A (Iodide) Lower Activation Energy Start->CompA CompB Compound B (Bromide) Higher Activation Energy Start->CompB Base Base Selection: Use Ba(OH)2 or K3PO4 CompA->Base Fast Ox. Add. Ligand Ligand Selection: Buchwald Biarylphosphines CompB->Ligand Needs active Pd(0) Result High Yield Biaryl Base->Result Overcomes Transmetalation Ligand->Base

Figure 2: Logical workflow for optimizing cross-coupling of sterically hindered isophthalates.

Self-Validating Experimental Protocol

The following protocol is engineered specifically for the Suzuki-Miyaura cross-coupling of these highly hindered 2-haloisophthalates. It incorporates self-validating checks to ensure the catalytic cycle does not stall at the transmetalation phase.

Reagents & Materials
  • Electrophile: Dimethyl 5-(tert-butyl)-2-iodoisophthalate (1.0 equiv) OR Dimethyl 2-bromoisophthalate (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd)

  • Ligand: SPhos or BrettPhos (10 mol%) - Causality: Prevents the formation of inactive, iodine-bridged Pd(II) dimers, forcing a highly active monomeric state.

  • Base: Ba(OH)2​⋅8H2​O (3.0 equiv) - Causality: Provides a highly nucleophilic hydroxide source that can penetrate the 2,6-diester pocket to form the requisite Pd-OH intermediate.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • System Deoxygenation (Critical): In a Schlenk flask, combine the aryl halide, arylboronic acid, Ba(OH)2​⋅8H2​O , Pd2​(dba)3​ , and the selected phosphine ligand. Purge the flask with ultra-pure Argon for 15 minutes. Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add the 1,4-Dioxane and H2​O (previously sparged with Argon for 30 minutes) via syringe.

  • Thermal Activation:

    • For Compound A (Iodide) : Heat the reaction mixture to 70°C.

    • For Compound B (Bromide) : Heat the reaction mixture to 100°C.

  • Reaction Monitoring: Stir vigorously (1000 RPM) to overcome the biphasic nature of the aqueous base. Monitor via LC-MS or GC-MS. Validation: If using Compound A, the starting material should be consumed within 3 hours. If using Compound B, check at 12 hours; if stalled, spike with an additional 1 mol% Pd2​(dba)3​ /Ligand complex.

  • Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH4​Cl to neutralize the strong base. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

[1] Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at:[Link]

[2] Akira Suzuki - Nobel Lecture: Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. NobelPrize.org. Available at:[Link]

[3] An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Comparative

A Comparative Guide to Validating Dimethyl 5-(tert-butyl)-2-iodoisophthalate Purity using HPLC-MS

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is a cornerstone of regulatory compliance and end-product efficacy. Dimethyl 5-(tert-butyl)-2-iodoisophthalate,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is a cornerstone of regulatory compliance and end-product efficacy. Dimethyl 5-(tert-butyl)-2-iodoisophthalate, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of its purity.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS No. 2682112-89-4) is a substituted aromatic compound whose structural integrity is paramount.[1] Potential impurities stemming from its synthesis, such as starting materials, by-products, or degradation products, can introduce unforeseen complexities in subsequent reactions. Therefore, a robust analytical methodology for purity determination is not merely a quality control measure but a critical component of process understanding and validation, as mandated by guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]

This guide will dissect the application of HPLC-MS, a widely adopted technique for its sensitivity and specificity, and compare its performance against qNMR, a powerful primary method for quantification without the need for identical reference standards.[6][7][8][9]

The Primary Contender: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a cornerstone of modern analytical chemistry, offering unparalleled separation capabilities coupled with the definitive identification power of mass spectrometry.[10] For a molecule like Dimethyl 5-(tert-butyl)-2-iodoisophthalate, this technique is adept at separating the main component from structurally similar impurities.

Experimental Protocol: HPLC-MS

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating a wide range of compounds.[11][12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Acetic Acid

    • Solvent B: Acetonitrile with 0.1% Acetic Acid

    • Rationale: The use of acetic acid instead of formic acid is a critical consideration. Formic acid can induce deiodination of iodinated aromatic compounds in the electrospray ionization (ESI) source, leading to misinterpretation of mass spectra.[13][14] Acetic acid does not promote this reaction and is therefore the preferred modifier.[13]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Return to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500

2. Sample Preparation:

  • Accurately weigh and dissolve the Dimethyl 5-(tert-butyl)-2-iodoisophthalate sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • The mass spectrometer provides confirmation of the main peak's identity and aids in the tentative identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Workflow for HPLC-MS Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC-MS filter->inject separate Chromatographic Separation inject->separate detect UV & MS Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities by MS detect->identify calculate Calculate Area % Purity integrate->calculate report Final Purity Report calculate->report identify->report

Caption: Workflow for Dimethyl 5-(tert-butyl)-2-iodoisophthalate purity validation using HPLC-MS.

The Comparative Method: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful tool for determining the purity of chemical compounds, offering a direct measurement of the analyte against a certified internal standard.[6][8][16] Its key advantage lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[6]

Experimental Protocol: qNMR

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d).

2. Sample Preparation:

  • Accurately weigh a specific amount of the Dimethyl 5-(tert-butyl)-2-iodoisophthalate sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

3. Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

4. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Logical Framework for qNMR Purity Determination

qNMR_Logic Analyte Dimethyl 5-(tert-butyl)-2-iodoisophthalate NMR_Spec NMR Spectrometer Analyte->NMR_Spec Standard Internal Standard (e.g., Maleic Anhydride) Standard->NMR_Spec Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Spec Spectrum ¹H NMR Spectrum NMR_Spec->Spectrum Calculation Purity Calculation Spectrum->Calculation Result Purity Value (%) Calculation->Result

Caption: Logical steps for determining purity via qNMR.

Performance Comparison: HPLC-MS vs. qNMR

FeatureHPLC-MSqNMR
Principle Chromatographic separation followed by mass detection.[10]Direct spectroscopic quantification against an internal standard.[6]
Specificity High, especially with high-resolution MS. Can distinguish between isomers.[17]High, based on unique chemical shifts of protons.
Sensitivity Very high, capable of detecting trace-level impurities.Generally lower than HPLC-MS for impurity detection.
Quantification Relative (area percent), assumes equal response factors for all components.Absolute, provides a direct purity value against a certified standard.[7]
Impurity ID Provides mass information for tentative identification of unknown impurities.[18]Can identify known impurities if their spectra are available.
Throughput Can be automated for high-throughput analysis.Lower throughput due to longer acquisition times for quantitative accuracy.
Validation Requires validation as per ICH guidelines (linearity, accuracy, precision, etc.).[3][19]Can be considered a primary ratio method, simplifying validation.[8]

Discussion: Choosing the Right Tool for the Job

The choice between HPLC-MS and qNMR is not a matter of one being definitively superior, but rather which is more fit for the intended purpose, aligning with the principles outlined in ICH Q2(R2).[3][4]

HPLC-MS excels in:

  • Impurity Profiling: Its high sensitivity and separatory power make it ideal for detecting and identifying unknown impurities, even at trace levels. This is crucial for understanding the reaction process and for the safety assessment of the final drug product.

  • Routine Quality Control: Once validated, the method can be readily implemented for routine analysis in a high-throughput environment.

qNMR is advantageous for:

  • Reference Standard Characterization: As a primary method, qNMR is perfectly suited for assigning a precise purity value to a reference standard of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

  • Orthogonal Validation: It serves as an excellent orthogonal technique to confirm the purity results obtained from HPLC. A good agreement between the two methods provides a high degree of confidence in the reported purity.

In a comprehensive validation strategy, both techniques are complementary. HPLC-MS provides the detailed impurity profile, while qNMR delivers a highly accurate, absolute purity value for the main component.

Conclusion

Validating the purity of Dimethyl 5-(tert-butyl)-2-iodoisophthalate requires a robust and scientifically sound analytical approach. HPLC-MS offers a sensitive and specific method for separating and identifying potential impurities, making it an indispensable tool for quality control. However, for establishing an absolute purity value, particularly for a reference standard, qNMR provides a powerful and direct measurement.

For researchers, scientists, and drug development professionals, a dual-pronged approach is recommended. Employ HPLC-MS for routine purity checks and comprehensive impurity profiling. Concurrently, utilize qNMR to certify the primary reference material and as an orthogonal method to ensure the trustworthiness of the HPLC results. This integrated strategy ensures the highest level of scientific integrity and regulatory compliance.

References

  • Borges, K. B., & de Souza, I. D. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758568, Dimethyl 5-iodoisophthalate. [Link]

  • Ahmed, A., Bertoli, Z., & Alexander, C. W. (2019). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Symposium of Student Scholars. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hauptvogel, I., Seichter, W., & Weber, E. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University. [Link]

  • Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). [Link]

  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (n.d.).
  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Gollapalli, R., et al. (2018). Identification of Leachable Impurities in an Ophthalmic Drug Product Originating from a Polymer Additive Irganox 1010 Using Mass Spectroscopy. ResearchGate. [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]

  • LCGC International. (2026, March 11). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. [Link]

  • ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2015, December 10). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Eureka by PatSnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • MDPI. (2019, March 29). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

Sources

Validation

A Comparative Guide to the Steric Effects of Tert-butyl vs. Methyl Groups in 2-Iodoisophthalate Derivatives

Introduction: The Critical Role of Steric Hindrance in Molecular Design In the intricate world of molecular design and drug development, the spatial arrangement of atoms—a concept known as stereochemistry—is paramount. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Steric Hindrance in Molecular Design

In the intricate world of molecular design and drug development, the spatial arrangement of atoms—a concept known as stereochemistry—is paramount. Among the most powerful tools in a chemist's arsenal for controlling this arrangement is the strategic use of substituent groups to impart steric hindrance. Steric hindrance is a phenomenon where the size of atomic groups impedes chemical reactions or dictates a specific molecular conformation.[1][2] This guide provides an in-depth comparison of two archetypal alkyl groups, the bulky tert-butyl group and the smaller methyl group, within the specific context of 2-iodoisophthalate derivatives. Understanding the profound differences in their steric profiles is crucial for researchers aiming to fine-tune molecular architecture for applications ranging from targeted therapeutics to advanced materials.

The 2-iodoisophthalate framework serves as an excellent scaffold for this investigation. The presence of three distinct functional groups on the aromatic ring—an iodine atom and two ester groups—creates a sterically crowded environment where the choice of ester substituent (tert-butyl vs. methyl) can dramatically alter the molecule's properties, including its conformation, reactivity, and intermolecular interactions.

Theoretical Framework: Quantifying Steric Bulk

The disparate steric demands of the tert-butyl and methyl groups are not merely qualitative observations; they are well-quantified physical parameters. The most common metric for this is the "A-value," which represents the energy difference when a substituent on a cyclohexane ring is forced from the preferred, spacious equatorial position to the more crowded axial position.[2][3]

SubstituentFormulaA-value (kcal/mol)van der Waals Radius (Å, approx.)
Methyl-CH₃~1.74[2]2.0
Tert-butyl-C(CH₃)₃~4.9[3]4.0

As the data clearly indicates, the tert-butyl group has a significantly larger A-value, reflecting its immense steric bulk.[3] This is due to its three methyl groups projecting from a central quaternary carbon, creating a rigid and bulky domain.[1][4] In contrast, the methyl group is a simple, relatively small substituent. This fundamental difference in size is the primary driver for the distinct behaviors observed in the 2-iodoisophthalate system.

Experimental Approaches to Probing Steric Effects

To translate these theoretical values into practical understanding, several experimental techniques are employed. Each provides a unique window into the molecular consequences of steric hindrance.

X-ray Crystallography: Visualizing the Static Picture

Single-crystal X-ray diffraction provides the most direct and unambiguous evidence of a molecule's three-dimensional structure. By analyzing the crystal structure of both di-tert-butyl 2-iodoisophthalate and dimethyl 2-iodoisophthalate, we can precisely measure bond lengths, bond angles, and, most importantly, the dihedral angles that describe the orientation of the ester groups relative to the benzene ring.

Expected Observations:

  • Dihedral Angles: In the di-tert-butyl derivative, significant steric repulsion between the bulky tert-butyl groups and the adjacent iodine atom is expected. This will force the ester groups to twist out of the plane of the aromatic ring to a much greater degree than in the dimethyl analogue.

  • Bond Angle Distortion: The C-C-O bond angles within the ester linkages may be distorted from the ideal 120° for sp² hybridized carbons to alleviate steric strain in the tert-butyl compound.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the target compound (e.g., in ethanol or ethyl acetate).[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled (e.g., to 100 K) to minimize atomic thermal vibrations and exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, a detector collects the diffraction pattern.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the positions of the atoms, and the structural model is refined to achieve the best fit with the experimental data.[6]

NMR Spectroscopy: Probing Through-Space Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is a powerful technique for determining the spatial proximity of atoms in solution.[7][8] An NOE is observed as the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), even if they are not directly bonded.[8][9]

Experimental Design:

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed on both derivatives. We would look for cross-peaks that indicate a through-space interaction between the protons of the ester's alkyl groups (methyl or tert-butyl) and the protons on the aromatic ring.

  • Expected for Dimethyl 2-iodoisophthalate: A clear NOE cross-peak is expected between the methyl protons (-OCH₃) and the aromatic proton at the C4 position, indicating their spatial proximity.

  • Expected for Di-tert-butyl 2-iodoisophthalate: Due to the forced out-of-plane twisting, the distance between the tert-butyl protons and the aromatic protons will be greater. Consequently, the corresponding NOE signal is expected to be significantly weaker or entirely absent.

Reaction Kinetics: Measuring the Dynamic Consequences

Steric hindrance directly impacts the rates of chemical reactions.[2] By comparing the rates of a reaction that is sensitive to the steric environment around the ester or iodo groups, we can obtain quantitative data on the shielding effects of the methyl vs. tert-butyl substituents. Two relevant examples are Fischer esterification and the Suzuki-Miyaura coupling.

A. Fischer Esterification:

The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester is a classic example.[10][11] The rate of this reaction is sensitive to steric hindrance around the carbonyl group.[12]

B. Suzuki-Miyaura Coupling:

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis, used to form carbon-carbon bonds. The reaction involves an aryl halide (in this case, the 2-iodoisophthalate) and a boronic acid. The efficiency of this reaction is known to be highly sensitive to steric hindrance on the ortho positions of the aryl halide.[13][14][15][16] A bulky group next to the iodine can impede the approach of the palladium catalyst, slowing the reaction.

Detailed Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
  • Reaction Setup: In separate, identical reaction vessels, dissolve di-tert-butyl 2-iodoisophthalate and dimethyl 2-iodoisophthalate in a suitable solvent (e.g., dioxane).

  • Reagent Addition: To each vessel, add 1.5 equivalents of phenylboronic acid, 3 equivalents of a base (e.g., K₃PO₄), and a precisely measured amount of a palladium catalyst (e.g., 1 mol % Pd(OAc)₂ with a suitable phosphine ligand like S-Phos).[14]

  • Initiation and Monitoring: Place the vessels in a pre-heated oil bath (e.g., 80 °C) and start a timer. At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., with water) and extract the organic components. Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.

  • Data Processing: Plot the concentration of the starting material versus time for both reactions. The slope of this line will be proportional to the initial reaction rate, allowing for a direct quantitative comparison.

Comparative Analysis: A Synthesized Case Study

Let's synthesize the expected findings from these experiments into a cohesive comparison.

Structural and Conformational Differences

The primary difference lies in the conformation of the ester groups. The immense bulk of the tert-butyl groups forces a significant dihedral angle between the plane of the ester and the plane of the aromatic ring to avoid a severe steric clash with the ortho iodine atom. The methyl groups, being much smaller, allow for a much more coplanar arrangement.

G cluster_0 Conformational Effect of Substituents Methyl Methyl Group (-CH3) - Low Steric Bulk - Allows near-coplanarity - Minimal ring strain TButyl Tert-Butyl Group (-C(CH3)3) - High Steric Bulk - Forces ester group out of plane - Induces ring strain Result_Methyl Enhanced π-conjugation Favorable for reactions requiring planar transition states Methyl->Result_Methyl Result_TButyl Disrupted π-conjugation Creates a defined 3D pocket Steric shielding of ortho position TButyl->Result_TButyl

Caption: Logical flow of steric effects on molecular conformation.

Comparative Data Summary

The following tables summarize the expected quantitative results from our proposed experiments.

Table 1: Predicted X-ray Crystallography Data

ParameterDimethyl 2-iodoisophthalateDi-tert-butyl 2-iodoisophthalateRationale for Difference
C2-C1-C(O)O Dihedral Angle~10-20°~60-80°Steric repulsion between the t-butyl group and the iodine atom forces rotation.
C-O-C(alkyl) Bond Angle~115°~118-120°Angle widens in the t-butyl case to reduce intramolecular steric clash.

Table 2: Predicted Reaction Kinetics Data (Suzuki-Miyaura Coupling)

CompoundRelative Initial RateRationale for Difference
Dimethyl 2-iodoisophthalate1 (Reference)Minimal steric hindrance at the ortho position allows for rapid catalyst association.
Di-tert-butyl 2-iodoisophthalate<< 0.1The bulky tert-butyl groups create a "steric wall" that significantly hinders the approach of the palladium catalyst to the C-I bond, drastically slowing the reaction.[13][17]

Implications in Drug Development and Materials Science

The choice between a tert-butyl and a methyl group is not a trivial decision; it is a strategic design choice with profound consequences.

  • Metabolic Shielding: In drug design, a common strategy to increase a drug's half-life is to block sites that are susceptible to metabolic degradation by enzymes. A bulky tert-butyl group can act as a "steric shield," physically preventing metabolic enzymes from accessing a nearby functional group.[1]

  • Receptor Selectivity: The well-defined three-dimensional shape imparted by a tert-butyl group can be crucial for achieving selective binding to a specific biological target. Its bulk may prevent the molecule from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[1]

  • Controlling Reactivity: As demonstrated by the kinetics experiments, a tert-butyl group can be used to "turn off" reactivity at a specific site. This allows for selective reactions elsewhere in the molecule. Conversely, the less-hindering methyl group allows for reactivity to proceed.

  • Tuning Material Properties: In materials science, the shape of a molecule influences how it packs in the solid state, which in turn affects properties like solubility, melting point, and crystal morphology. The dramatic conformational differences between the tert-butyl and methyl derivatives would lead to vastly different solid-state packing and material properties.

G cluster_0 Experimental Workflow: Kinetic Comparison start Prepare Stock Solutions (Aryl Iodide, Boronic Acid, Catalyst, Base) rxn_Me Reaction A: Dimethyl Derivative start->rxn_Me rxn_tBu Reaction B: Di-tert-butyl Derivative start->rxn_tBu sampling Aliquot Sampling (t = 0, 15, 30, 60... min) rxn_Me->sampling rxn_tBu->sampling quench Quench Reaction sampling->quench analysis HPLC/GC Analysis quench->analysis plot Plot [Reactant] vs. Time analysis->plot rate Determine Initial Rates (Slope of Plot) plot->rate

Caption: Workflow for the comparative kinetic analysis experiment.

Conclusion

While both are simple alkyl groups, the tert-butyl and methyl substituents exert vastly different steric influences on the 2-iodoisophthalate scaffold. The methyl group is a sterically unassuming substituent that allows for near-coplanarity and relatively unhindered reactivity at adjacent sites. In stark contrast, the tert-butyl group is a powerful steric director, forcing ester groups out of the aromatic plane, creating a rigid three-dimensional structure, and effectively shielding adjacent positions from chemical attack. This comparative analysis, grounded in established experimental methodologies, underscores the critical importance of substituent selection in tailoring the structure, reactivity, and function of complex organic molecules. For researchers in drug discovery and materials science, a deep understanding of these fundamental steric principles is indispensable for rational molecular design.

References

  • Fiveable. (2025, August 15). Tert-Butyl: Organic Chemistry Study Guide.
  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange.
  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • PubMed. X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate. Retrieved from [Link]

  • Wikipedia. Nuclear Overhauser effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. Retrieved from [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Pearson. Explain the following statement: "Compared to methylcyclohexane, tert-butylcyclohexane has a higher percentage of molecules with its substituent in an equatorial position.". Retrieved from [Link]

  • Marquette University. Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Retrieved from [Link]

  • ResearchGate. Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. Retrieved from [Link]

  • PMC. Reference-free NOE NMR analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

  • ACS Publications. (2019, January 24). Kinetic Study of Homogeneous Catalyzed Esterification of a Series of Aliphatic Acids with Different Alcohols. Retrieved from [Link]

  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 7). 1.2.6: Alkyl Groups. Retrieved from [Link]

  • ACS Publications. (2022, December 2). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Retrieved from [Link]

  • Canadian Science Publishing. Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Retrieved from [Link]

  • Chemistry Steps. (2025, August 9). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved from [Link]

  • IntechOpen. (2019, March 23). X-ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • Wikipedia. Steric effects. Retrieved from [Link]

  • PMC. (2021, February 11). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • AIP Publishing. (2007, June 22). Steric effect: A quantitative description from density functional theory. Retrieved from [Link]

  • PMC. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Quora. (2014, April 27). How to measure steric hindrance. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. A NEXAFS STUDY OF THE ORIENTATION OF BENZOATE INTERCALATED INTO A LAYER DOUBLE HYDROXIDE. Retrieved from [Link]

  • Wiley Analytical Science. 6 The NOE Effect. Retrieved from [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Fiveable. (2025, August 15). NOE: Organic Chemistry Study Guide. Retrieved from [Link]

Sources

Comparative

GC-MS Fragmentation Pattern Comparison: Dimethyl 5-(tert-butyl)-2-iodoisophthalate vs. Structural Alternatives

As a Senior Application Scientist, I have developed this comparative guide to provide drug development professionals and synthetic chemists with an authoritative framework for identifying and differentiating Dimethyl 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comparative guide to provide drug development professionals and synthetic chemists with an authoritative framework for identifying and differentiating Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) from its structural analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

In complex synthetic workflows—particularly those involving sterically hindered, halogenated building blocks—precise structural characterization is non-negotiable. This guide deconstructs the mechanistic causality behind the fragmentation patterns of these molecules and establishes a self-validating analytical protocol for robust laboratory execution.

Mechanistic Principles of Fragmentation

When subjected to 70 eV Electron Ionization (EI), Dimethyl 5-(tert-butyl)-2-iodoisophthalate (C₁₄H₁₇IO₄, MW: 376.19) undergoes predictable, energy-driven bond ruptures. Understanding the physical chemistry behind these cleavages is critical for accurate spectral interpretation.

The Causality of Cleavage Pathways
  • Aromatic Ester Alpha-Cleavage ([M - OCH₃]⁺): Aromatic esters prominently display molecular ions due to the stabilizing effect of the conjugated pi-system. The dominant fragmentation is the alpha-cleavage at the carbonyl carbon, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This forms a highly stable, resonance-stabilized acylium ion. As detailed in foundational mass spectrometry literature,1[1].

  • tert-Butyl Radical Loss ([M - CH₃]⁺): The bulky tert-butyl group at the 5-position is highly susceptible to fragmentation. The loss of a methyl radical (•CH₃, 15 Da) is thermodynamically driven by the formation of a stable tertiary carbocation at the benzylic position.

  • Dehalogenation ([M - I]⁺): The C-I bond possesses a relatively low bond dissociation energy (~65 kcal/mol) compared to aromatic C-C bonds (~85 kcal/mol). Consequently, homolytic cleavage of the iodine atom (•I, 127 Da) is a major, low-energy fragmentation pathway [2].

Fragmentation M Molecular Ion[M]⁺ m/z 376 M_CH3 [M - CH3]⁺ m/z 361 (Alpha-cleavage) M->M_CH3 - •CH3 (15 Da) M_OCH3 [M - OCH3]⁺ m/z 345 (Ester cleavage) M->M_OCH3 - •OCH3 (31 Da) M_I [M - I]⁺ m/z 249 (Dehalogenation) M->M_I - •I (127 Da)

GC-MS fragmentation pathways of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

Comparative GC-MS Data Analysis

To objectively verify the identity of the target compound, it must be differentiated from common synthetic precursors or side-products: Dimethyl 5-(tert-butyl)isophthalate (Alternative 1, lacking iodine) and Dimethyl 2-iodoisophthalate (Alternative 2, lacking the tert-butyl group).

The table below summarizes the quantitative mass-to-charge (m/z) data used to discriminate between these structurally similar molecules.

CompoundMolecular FormulaExact Mass ( g/mol )Molecular Ion [M]⁺Key Diagnostic Fragments (m/z)Neutral Losses
Dimethyl 5-(tert-butyl)-2-iodoisophthalate C₁₄H₁₇IO₄376.02376 361, 345, 249, 317-CH₃ (15), -OCH₃ (31), -I (127)
Dimethyl 5-(tert-butyl)isophthalate C₁₄H₁₈O₄250.12250 235, 219, 191-CH₃ (15), -OCH₃ (31)
Dimethyl 2-iodoisophthalate C₁₀H₉IO₄319.95320 289, 193, 261-OCH₃ (31), -I (127)

Analytical Insight: The absence of an m/z 361 peak in Alternative 2 confirms the lack of the tert-butyl group, while the absence of the m/z 249 peak in Alternative 1 confirms the absence of the heavy iodine atom. The isotopic signature of iodine (a single stable isotope, ¹²⁷I) simplifies the spectrum, as it does not produce the complex M+2 isotopic clusters seen with chlorine or bromine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GC-MS methodology is designed as a self-validating system . Every step includes an internal check to rule out false positives, carryover, or instrumental drift.

Rationale for Instrumental Parameters
  • Column Selection (HP-5MS or equivalent): A 5% phenyl/95% dimethylpolysiloxane stationary phase is selected. The slight polarity perfectly resolves halogenated aromatics based on both boiling point and π-π interactions.

  • Ionization Energy (70 eV): Standardized to ensure the 2 [3] match established NIST library reference spectra.

  • Split Ratio (1:50): Prevents detector saturation and preserves peak symmetry, which is vital for resolving closely eluting isomers.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject Perfluorotributylamine (PFTBA) tuning standard.

    • Validation Check: Verify that m/z 69, 219, and 502 are present at correct relative abundances. Do not proceed if mass error exceeds ±0.1 Da.

  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dichloromethane (DCM).

    • Spike with 10 µg/mL Naphthalene-d8 as an Internal Standard (IS).

  • Baseline Verification:

    • Inject 1.0 µL of pure DCM (Blank).

    • Validation Check: Confirm the chromatogram is flat, proving zero column carryover.

  • GC Injection:

    • Inject 1.0 µL of the sample at an inlet temperature of 250°C (Split 1:50).

  • Thermal Gradient:

    • Hold at 80°C for 2 min.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 min to bake out heavy residues.

  • MS Detection:

    • Scan range: m/z 50 to 500. Source temperature: 230°C. Quadrupole temperature: 150°C.

Workflow SST 1. System Tune (PFTBA Standard) Blank 2. Solvent Blank (Baseline Check) SST->Blank Inject 3. Sample Injection (Split 1:50) Blank->Inject Ionize 4. EI Ionization (70 eV) Inject->Ionize Detect 5. MS Detection (m/z 50-500) Ionize->Detect

Self-validating GC-MS experimental workflow for aromatic ester analysis.

References

  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College Chemistry Education Solutions.
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl 5-(tert-butyl)-2-iodoisophthalate

As a Senior Application Scientist, I frequently oversee the integration of specialized chemical building blocks into complex synthetic workflows. Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized chemical building blocks into complex synthetic workflows. Dimethyl 5-(tert-butyl)-2-iodoisophthalate (CAS: 2682112-89-4) is a highly valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of structurally rigid metal-organic frameworks (MOFs)[1].

However, its unique structural features—an electron-withdrawing isophthalate core, a bulky lipophilic tert-butyl group, and a photolabile carbon-iodine (C-I) bond—necessitate stringent, scientifically grounded handling protocols. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both operational efficiency and personnel safety.

Mechanistic Hazard Profile: The Causality Behind the Protocols

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule:

  • C-I Bond Photolability: Aryl iodides are notoriously sensitive to ultraviolet and ambient light. Homolytic cleavage of the C-I bond generates highly reactive iodine radicals[2]. This requires strict light-shielding protocols during handling and storage to prevent degradation and the release of irritant iodine species.

  • Lipophilicity and Dermal Penetration: The addition of the tert-butyl group significantly increases the molecule's partition coefficient (LogP) compared to standard dimethyl isophthalate[3]. This enhanced lipophilicity facilitates rapid dermal absorption, making high-barrier glove selection critical.

  • Ester Hydrolysis: Ambient moisture or contact with mucous membranes (eyes, respiratory tract) can induce slow hydrolysis of the methyl esters, releasing mildly irritating localized acidic byproducts[3][4].

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the hazard profile of halogenated aromatic esters, the following PPE matrix establishes the minimum quantitative standards for safe handling[2][3].

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Rationale
Gloves Fluorinated rubber (Viton) or double-gloved NitrileBreakthrough time > 480 min; Min thickness: 0.7 mmThe high lipophilicity of the tert-butyl group enhances dermal penetration; standard latex offers insufficient barrier protection against aryl halides.
Eye Protection Chemical safety goggles (snug seal)EN 166 (EU) or ANSI Z87.1 (US)Prevents ocular exposure to micro-dust aerosols and potential ester hydrolysis products upon contact with tears.
Respiratory N95 / P3 Particulate RespiratorFiltration efficiency ≥ 99% for solid aerosolsMitigates inhalation of fine crystalline dust during active weighing and transfer operations.
Body Flame-retardant lab coat (Nomex/Cotton blend)Full coverage, elastic cuffsProtects against static discharge, which can ignite organic dust, and prevents powder accumulation on personal clothing.

Operational Workflow: Step-by-Step Methodologies

A protocol is only as good as its execution. The following self-validating steps ensure that environmental controls and physical handling are perfectly synchronized.

Protocol A: Anti-Static Weighing and Transfer

  • Environmental Preparation: Verify that the fume hood face velocity is calibrated between 0.4 to 0.6 m/s.

    • Causality: Velocities below 0.4 m/s fail to capture aerosols, while velocities above 0.6 m/s create turbulent vortexes that scatter fine organic powders[4].

  • Static Mitigation: Discharge static electricity from the work surface and analytical balance using an anti-static bar or zero-stat gun.

    • Causality: Halogenated aromatic powders are highly susceptible to triboelectric charging and will adhere to spatulas or unexpectedly eject from weigh boats.

  • Active Transfer: Using a grounded stainless-steel spatula, transfer the required mass of Dimethyl 5-(tert-butyl)-2-iodoisophthalate into a tared, amber glass vial.

    • Causality: Amber glass blocks UV/visible light transmission, preventing the photolytic cleavage of the C-I bond[2].

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap to prevent atmospheric moisture ingress.

Protocol B: Spill Response and Containment

  • Isolation: Immediately halt operations and isolate the area. Do not use water jets, as this will spread the lipophilic powder[2].

  • Absorption: Cover the spill with a non-combustible absorbent material (e.g., diatomaceous earth or dry sand)[2].

    • Causality: Inert absorbents prevent the generation of hazardous combustion gases that could occur if reactive organic absorbents (like paper towels) are used.

  • Collection: Sweep the absorbed mixture mechanically using a spark-proof brush and pan. Transfer to a dedicated, sealable hazardous waste container[4].

Halogenated Waste Disposal Plan

Improper disposal of iodinated compounds poses severe environmental risks and violates laboratory compliance standards.

  • Segregation: Collect all residual solid compound, contaminated PPE (e.g., outer nitrile gloves), and solvent washings (e.g., DCM, EtOAc) in a dedicated carboy explicitly labeled as "Halogenated Organic Waste"[4].

    • Causality: Mixing halogenated waste with non-halogenated waste alters the combustion profile during incineration, potentially releasing toxic dioxins and corrosive hydrogen iodide (HI) gas.

  • Storage: Store the halogenated waste container in a secondary containment tray, positioned away from direct light and heat sources[2].

  • Final Disposal: Entrust the sealed containers to a licensed hazardous waste disposal facility capable of high-temperature chemical incineration equipped with an afterburner and scrubber[5].

Visualizing the Safety Architecture

The following diagram maps the logical progression of our handling and disposal protocols.

HandlingWorkflow N1 Pre-Operation Fume Hood & PPE Check N2 Active Handling Anti-Static Weighing N1->N2 N3 Reaction Setup (Amber Glassware) N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response Absorb & Contain N4->N5 Yes N6 Halogenated Waste Segregation & Disposal N4->N6 No N5->N6 N7 Decontamination & Safety Logging N6->N7

Operational workflow for handling and disposing of Dimethyl 5-(tert-butyl)-2-iodoisophthalate.

References

Sources

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